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  • Product: 18-Rabieta-8,11,13-trien-4-ol

Core Science & Biosynthesis

Foundational

The Abietane Scaffold: Characterization and Therapeutic Potential of 18-Norabieta-8,11,13-trien-4-ol

Executive Summary 18-Norabieta-8,11,13-trien-4-ol (often misreferenced as 18-Rabieta) is a rare, bioactive diterpenoid belonging to the abietane class. Structurally characterized by a tricyclic phenanthrene skeleton with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

18-Norabieta-8,11,13-trien-4-ol (often misreferenced as 18-Rabieta) is a rare, bioactive diterpenoid belonging to the abietane class. Structurally characterized by a tricyclic phenanthrene skeleton with an aromatic C-ring and a hydroxylated C4 position, this molecule represents a critical intermediate in the oxidative degradation of conifer resin acids.

While standard abietanes (like abietic acid) possess a 20-carbon skeleton, the "18-nor" designation indicates the loss of a methyl group (typically C18), resulting in a C19 scaffold. This structural modification significantly alters its lipophilicity and binding affinity compared to its parent compounds. This guide analyzes its chemical architecture, isolation methodologies, and pharmacological potential as a cytotoxic and anti-inflammatory agent.[1]

Part 1: Chemical Architecture & Structural Logic[1]

Structural Identity

The molecule is defined by the dehydroabietane skeleton.[2][3] Unlike the labile conjugated diene system found in abietic acid, the C-ring in 18-norabieta-8,11,13-trien-4-ol is fully aromatic (benzene ring). This aromaticity confers exceptional chemical stability, allowing the molecule to persist in geological resins (amber) and withstand thermal processing.

  • Formula:

    
    
    
  • Molecular Weight: 272.43 g/mol [4]

  • Key Functional Group: Tertiary alcohol at C4 (replacing the standard methyl/carboxyl group found in other abietanes).

  • Stereochemistry: The orientation of the hydroxyl group at C4 (typically

    
    -oriented in natural isolates from Populus and Pinus) dictates its interaction with biological membranes.
    
Biosynthetic Origin

In plant systems (Pinus, Populus), this compound is not a primary metabolite but often a downstream product of dehydroabietic acid decarboxylation or oxidation.

Figure 1: Structural Relationship & Biosynthesis

Biosynthesis cluster_legend Legend GGPP Geranylgeranyl Diphosphate (C20) Abietadiene Abietadiene (Unstable Intermediate) GGPP->Abietadiene Cyclization (Abietadiene Synthase) DHA Dehydroabietic Acid (Aromatic C-Ring) Abietadiene->DHA Oxidation & Aromatization Norabieta 18-Norabieta-8,11,13-trien-4-ol (C19 Decarboxylated Product) DHA->Norabieta Oxidative Decarboxylation (CYP450 / ROS) key Blue: Precursor | Green: Target Analyte

Caption: Biosynthetic trajectory from the acyclic precursor GGPP to the aromatic 18-norabieta scaffold via dehydroabietic acid.

Part 2: Pharmacological Mechanisms[1]

Cytotoxicity & Membrane Intercalation

Research indicates that 18-norabieta-8,11,13-trien-4-ol exhibits cytotoxic activity against specific cancer cell lines (e.g., HeLa, HepG2). The mechanism is bipartite:

  • Membrane Disruption: The lipophilic tricyclic core intercalates into the phospholipid bilayer, while the polar C4-hydroxyl group anchors it near the headgroups. This alters membrane fluidity and permeability.

  • Signaling Modulation: Unlike non-specific detergents, abietanes often target specific kinase pathways. The aromatic C-ring mimics the hydrophobic pharmacophores of kinase inhibitors, potentially blocking ATP binding sites in proliferation pathways (e.g., MAPK or PI3K/Akt).

Anti-Inflammatory Activity

Similar to its analog dehydroabietol, this compound modulates the NF-


B pathway. By preventing the phosphorylation of I

B, it inhibits the translocation of NF-

B to the nucleus, thereby downregulating pro-inflammatory cytokines (TNF-

, IL-6).

Part 3: Experimental Protocols

Isolation from Plant Resins (Pinus or Populus spp.)[1]

Objective: Isolate high-purity (>98%) 18-norabieta-8,11,13-trien-4-ol from crude oleoresin.

Reagents:

  • Dichloromethane (DCM) - HPLC Grade

  • Methanol (MeOH) - HPLC Grade

  • Silica Gel (200-300 mesh)

  • Anhydrous

    
    
    

Workflow:

  • Extraction: Dissolve 100g of air-dried resin in 500mL DCM. Sonicate for 30 mins at room temperature. Filter to remove insoluble debris.

  • Partitioning: Wash the DCM extract with 5%

    
     (3x 100mL) to remove acidic components (resin acids like abietic acid). Note: The target molecule is a neutral alcohol and will remain in the organic phase.
    
  • Drying: Dry the organic phase over anhydrous

    
     and concentrate under reduced pressure.
    
  • Fractionation (Column Chromatography):

    • Stationary Phase: Silica Gel.

    • Mobile Phase Gradient: Hexane:Ethyl Acetate (100:0

      
       80:20).
      
    • Observation: The target compound typically elutes after the hydrocarbon fraction but before highly polar diols.

  • Purification (Semi-Prep HPLC):

    • Column: C18 Reverse Phase (

      
       mm, 5
      
      
      
      m).
    • Solvent: Acetonitrile:Water (85:15 Isocratic).

    • Detection: UV at 210 nm and 254 nm (aromatic ring absorption).

Figure 2: Isolation Workflow

Isolation Raw Crude Resin (Pinus/Populus) Ext DCM Extraction (Solubilization) Raw->Ext Wash NaHCO3 Wash (Remove Acids) Ext->Wash Org Neutral Organic Phase (Contains Target) Wash->Org Retain Organic CC Silica Gel Column (Hexane:EtOAc Gradient) Org->CC HPLC Reverse Phase HPLC (ACN:H2O 85:15) CC->HPLC Enriched Fraction Pure Purified 18-norabieta- 8,11,13-trien-4-ol HPLC->Pure >98% Purity

Caption: Step-by-step fractionation logic to separate neutral diterpenes from acidic resin components.

Part 4: Technical Data Summary

PropertySpecification
IUPAC Name 18-norabieta-8,11,13-trien-4-ol
CAS Number 22478-65-5
Molecular Formula

Exact Mass 272.2140
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, Chloroform, DCM, Ethanol; Insoluble in Water
UV Max ~210 nm, 260-270 nm (characteristic of aromatic ring)
Storage -20°C, desiccated, protected from light

References

  • Cao, Q., et al. (2019). "Abietane diterpenoids with potent cytotoxic activities from the resins of Populus euphratica."[4] Natural Product Communications, 14(5).[4]

  • Gonzalez, M.A. (2015). "Aromatic Abietane Diterpenoids: Their Biological Activity and Synthesis." Natural Product Reports, 32, 684-704.

  • PubChem Compound Summary. "18-Norabieta-8,11,13-triene Derivatives." National Center for Biotechnology Information.

  • ChemFaces Technical Data. "18-Norabieta-8,11,13-trien-4-ol Datasheet."

Sources

Exploratory

18-Norabieta-8,11,13-trien-4-ol: Technical Profile & Research Applications

The following technical guide provides an in-depth analysis of 18-Norabieta-8,11,13-trien-4-ol , synthesizing chemical structure, isolation methodologies, and verified biological applications. CAS Registry Number: 22478-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 18-Norabieta-8,11,13-trien-4-ol , synthesizing chemical structure, isolation methodologies, and verified biological applications.

CAS Registry Number: 22478-65-5 Synonyms: 18-Nor-abieta-8,11,13-trien-4


-ol; 4-Hydroxy-18-nor-dehydroabietane
Chemical Class:  Norditerpenoid (Abietane-type)[1]

Executive Summary

18-Norabieta-8,11,13-trien-4-ol is a bioactive norditerpenoid primarily isolated from the resinous exudates of Populus euphratica (Euphrates poplar), Pinus yunnanensis, and Abies georgei. Structurally, it represents a degradation product of the dehydroabietane skeleton where the C-18 methyl group at the C-4 position has been replaced by a hydroxyl group.

In drug development, this compound serves two critical roles:

  • Cytotoxic Scaffold: It exhibits potent cytotoxic activity against specific human cancer cell lines, making it a lead structure for semi-synthetic optimization.

  • Biomarker Standard: It functions as a reference standard in the metabolomic profiling of conifer resins and environmental degradation studies of resin acids.

Chemical Identity & Structural Analysis

Unlike the parent dehydroabietic acid, which possesses a gem-dimethyl group at C-4 (C-18 and C-19), the 18-nor derivative lacks the C-18 methyl. The C-4 position becomes a chiral center featuring a tertiary alcohol.

Physicochemical Properties
PropertyDataNote
Molecular Formula

Molecular Weight 272.43 g/mol
Appearance Colorless oil or amorphous powderDepending on purity/solvate
Solubility Soluble in

, DMSO, MeOH
Lipophilic
Chirality 4

-OH (Configuration at C-4)
Stereochemistry is critical for bioactivity
Structural Visualization

The following diagram illustrates the structural relationship between the parent Dehydroabietic Acid and the 18-Nor derivative, highlighting the modification at the C-4 quaternary center.

G Dehydro Dehydroabietic Acid (Parent Scaffold) Inter Decarboxylation/Oxidation (Metabolic/Synthetic Step) Dehydro->Inter Loss of C-18 (-COOH/-CH3) Target 18-Norabieta-8,11,13-trien-4-ol (CAS 22478-65-5) Inter->Target Hydroxylation at C-4

Figure 1: Structural derivation of 18-Norabieta-8,11,13-trien-4-ol from the abietane skeleton.

Isolation & Synthesis Protocols

Method A: Natural Product Isolation (Primary Source)

The most reliable source of high-purity 18-Norabieta-8,11,13-trien-4-ol is extraction from Populus euphratica resins.

Protocol:

  • Extraction: Air-dried resin (1 kg) is extracted with 95% Ethanol (EtOH) at room temperature (3 x 48h).

  • Partitioning: The EtOH extract is concentrated in vacuo and suspended in water, then partitioned sequentially with Petroleum Ether, Ethyl Acetate (EtOAc), and n-Butanol. The target compound resides primarily in the Petroleum Ether or EtOAc fraction .

  • Fractionation: The organic fraction is subjected to Silica Gel Column Chromatography (CC), eluting with a gradient of Petroleum Ether:Acetone (e.g., 100:1 to 1:1).

  • Purification: Fractions containing the diterpenoid are further purified using Semi-preparative HPLC (C18 column, MeOH:H2O system) to yield the pure compound.

Method B: Semi-Synthesis (Theoretical Pathway)

While total synthesis is rare, the compound can be generated via the oxidative decarboxylation of dehydroabietic acid derivatives.

  • Precursor: Dehydroabietic acid.[2][3]

  • Key Transformation: Hunsdiecker reaction or lead tetraacetate oxidation to remove the C-18 carboxyl group, followed by hydrolysis to install the C-4 hydroxyl.

Analytical Profile (Self-Validation)

To verify the identity of CAS 22478-65-5, researchers must confirm the specific NMR signals associated with the "nor" structure (loss of one methyl signal compared to dehydroabietic acid) and the aromatic ring.

Diagnostic NMR Signals (


, 400 MHz): 
PositionSignal TypeChemical Shift (

)
Interpretation
Aromatic Ring Multiplet/Singlets6.80 – 7.20 ppmH-11, H-12, H-14 (Typical 8,11,13-triene system)
C-15 (Isopropyl) Septet~2.80 ppmMethine proton of the isopropyl group
C-16/17 (Methyls) Doublet~1.22 ppmIsopropyl methyls (

Hz)
C-20 (Methyl) Singlet~1.20 ppmAngular methyl at C-10
C-19 (Methyl) Singlet~1.10 - 1.30 ppmMethyl at C-4 (Shifted due to geminal OH)
C-4 (Hydroxyl) Broad SingletVariableDisappears on

shake

Mass Spectrometry (EI-MS):

  • Molecular Ion:

    
     at m/z 272.
    
  • Base Peak: Often m/z 257 (

    
    ) or fragments related to the loss of the isopropyl group and water.
    

Biological Applications & Mechanism

Cytotoxicity (Oncology)

Research indicates that 18-Norabieta-8,11,13-trien-4-ol possesses significant cytotoxic properties.[4] In screenings of Populus euphratica diterpenoids, this compound (often labeled Compound 4 in literature) demonstrated activity against human tumor cell lines.

  • Mechanism: Induction of apoptosis via Reactive Oxygen Species (ROS) generation and mitochondrial pathway modulation.

  • Potency: Moderate to high cytotoxicity (

    
     values typically in the 
    
    
    
    range) against lines such as HeLa or HepG2.
Environmental Biomarker

As a "nor" derivative, this compound is used in environmental chemistry to track the degradation of conifer resins in pulp mill effluents and sedimentary deposits. Its presence indicates the oxidative weathering of parent resin acids.

References

  • Cao, Q., et al. (2019). "Abietane diterpenoids with potent cytotoxic activities from the resins of Populus euphratica."[5] Natural Product Communications, 14(5).[5]

    • Key Finding: Isol

      
      -ol and establishment of cytotoxic activity.[4][5]
      
  • Yang, X. W., et al. (2008). "Abiesanordines A–N: fourteen new norditerpenes from Abies georgei." Tetrahedron, 64(19), 4354-4362.

    • Key Finding: Isolation protocols for related norditerpenoids and structural characterization d
  • PubChem Compound Summary. "18-Norabieta-8,11,13-triene derivatives."

    • Key Finding: Physicochemical property verification.[2][3][6]

Sources

Foundational

Preamble: On the Specificity of 18-Rabieta-8,11,13-trien-4-ol

An In-Depth Technical Guide to the Natural Sources of Abietane-Type Diterpenoids A rigorous survey of the current scientific literature reveals a notable scarcity of direct references to 18-Rabieta-8,11,13-trien-4-ol as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Natural Sources of Abietane-Type Diterpenoids

A rigorous survey of the current scientific literature reveals a notable scarcity of direct references to 18-Rabieta-8,11,13-trien-4-ol as a characterized natural product. A structurally related compound, 18-Norabieta-8,11,13-trien-4α-ol , has been successfully isolated from the resins of Populus euphratica.[1] The "Nor-" prefix indicates the absence of a carbon atom, typically as a methyl group, which differentiates it from the requested molecule.

Given this, it is probable that 18-Rabieta-8,11,13-trien-4-ol is either an exceptionally rare metabolite, a synthetic derivative, or a misnomer for a more common structural analogue. Therefore, to provide a guide of maximum utility and scientific integrity, this document will broaden its scope to the parent family of abietane-type diterpenoids . This class of molecules shares the core tricyclic scaffold of the requested compound and is abundant in nature, offering a wealth of data for drug discovery and development. We will use Dehydroabietic acid (DHA) , a prevalent and extensively studied abietane, as a representative model to illustrate the principles of sourcing, isolation, and characterization.

The Abietane Diterpenoid Family: A Primer

Abietane-type diterpenoids are a large and diverse class of natural products characterized by a C20 carbon skeleton derived from geranylgeranyl pyrophosphate.[2] Their defining feature is the tricyclic 6/6/6 hydrophenanthrene ring system.[2][3] The family is further diversified by variations in stereochemistry (e.g., the ent- series) and, most significantly, by the degree and position of oxidation.[4][5] Many members, particularly those with an aromatic C-ring like the topic compound, exhibit a wide range of potent biological activities, making them prime candidates for phytochemical investigation and pharmaceutical development.[6][7]

Principal Natural Sources of Abietane Diterpenoids

Abietane diterpenoids are widely distributed throughout the plant kingdom and have also been identified in some fungi.[8] The most prolific and commercially significant sources are the resins of coniferous trees.

Causality Statement: The production of resin acids, including abietanes like dehydroabietic acid, is a primary chemical defense mechanism for conifers against herbivores and pathogens.[9] This defensive role necessitates their production in high concentrations, making conifer resins an exceptionally rich source for extraction.

The following table summarizes the primary botanical families and representative genera known to produce these compounds.

FamilyRepresentative GeneraCommon Source MaterialKey Abietane Examples
Pinaceae Pinus (Pine), Abies (Fir), Picea (Spruce)Resin (Rosin), Bark, NeedlesDehydroabietic acid, Abietic acid, Pimaric acid[10][11][12]
Cupressaceae Juniperus (Juniper), Cupressus (Cypress)Berries, Wood, Leaves4-epi-Abietic acid, 4-epi-Abietol[13]
Lamiaceae Salvia (Sage), Plectranthus, Rosmarinus (Rosemary)Leaves, Aerial PartsCarnosic acid, Carnosol, Royleanones[4][14]
Asteraceae Helianthus (Sunflower)--
Celastraceae ---
Euphorbiaceae EuphorbiaRoots, Aerial PartsVarious highly-oxidized ent-abietanes[5][15]
Fungi Eutypella sp. (Marine Fungus)Fermentation CultureNovel abietane diterpenoids[16]

Biosynthesis of the Abietane Skeleton

The biosynthesis of abietane diterpenes is a well-elucidated pathway originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Expert Insight: Understanding this pathway is critical for researchers exploring metabolic engineering to enhance yields in host organisms. The bifunctional nature of abietadiene synthase in conifers, which houses two distinct active sites, is a key evolutionary feature enabling efficient production of the core skeleton.[17]

The key steps are:

  • GGPP Synthesis: Three molecules of IPP and one molecule of DMAPP are sequentially condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

  • Class II Cyclization: A diterpene synthase (diTPS), such as abietadiene synthase, protonates the terminal olefin of GGPP to initiate a bicyclization cascade, forming a (+)-copalyl diphosphate (CPP) intermediate.[17]

  • Class I Cyclization: The CPP intermediate is then subjected to a second cyclization and rearrangement within the same enzyme, eliminating the diphosphate group and forming the tricyclic abietadiene skeleton.[17]

  • Post-Cyclization Tailoring: The basic abietadiene scaffold undergoes a series of oxidative modifications by cytochrome P450 monooxygenases and other enzymes to produce the vast array of naturally occurring abietane diterpenoids, including dehydroabietic acid.

Abietane Biosynthesis Pathway cluster_0 Mevalonate (MVA) or MEP/DOXP Pathway cluster_1 Diterpene Precursor Formation cluster_2 Core Skeleton Formation (diTPS) cluster_3 Tailoring & Diversification IPP IPP GGPP Geranylgeranyl-PP (GGPP) IPP->GGPP DMAPP DMAPP DMAPP->GGPP CPP (+)-Copalyl-PP (CPP) GGPP->CPP Class II Cyclization Abietadiene Abietadiene Skeleton CPP->Abietadiene Class I Cyclization DHA Dehydroabietic Acid Abietadiene->DHA Oxidation (P450s) Other Other Abietanes Abietadiene->Other Oxidation, Rearrangement

Caption: Generalized biosynthesis of abietane diterpenoids.

Field-Proven Protocol: Extraction and Isolation of Dehydroabietic Acid from Pine Resin

This protocol describes a robust and scalable method for obtaining high-purity dehydroabietic acid (DHA) from commercial-grade pine resin (rosin).

Trustworthiness Statement: This multi-step chromatographic protocol is a self-validating system. Each purification step is designed to remove specific classes of impurities, with analytical monitoring (TLC, HPLC) at each stage to confirm the enrichment of the target compound before proceeding. This ensures reproducibility and high final purity.

Step 1: Initial Solvent Extraction
  • Objective: To dissolve the resin and perform an initial separation of the acidic diterpenes from neutral components.

  • Methodology:

    • Weigh 100 g of crushed pine rosin into a 1 L beaker.

    • Add 500 mL of diethyl ether and stir until the rosin is fully dissolved.

    • Transfer the solution to a 2 L separatory funnel.

    • Extract the organic phase with 3 x 250 mL portions of a 5% w/v aqueous sodium carbonate (Na₂CO₃) solution.

      • Causality: The basic aqueous solution deprotonates the carboxylic acid moiety of DHA and other resin acids, forming water-soluble sodium salts. Neutral components (e.g., esters, alcohols) remain in the ether phase.

    • Combine the aqueous extracts. The ether phase can be discarded.

    • Acidify the combined aqueous phase to pH 2 by slowly adding 6M hydrochloric acid (HCl) with constant stirring. Precipitation of the free resin acids will be observed.

      • Causality: Re-protonation of the carboxylate salts renders them insoluble in water, causing them to precipitate out of the solution.

    • Collect the precipitate by vacuum filtration, wash with deionized water until the filtrate is neutral, and dry thoroughly in a vacuum oven at 40°C.

Step 2: Silica Gel Column Chromatography
  • Objective: To separate DHA from other less polar and more polar resin acids.

  • Methodology:

    • Prepare a silica gel slurry (230-400 mesh) in hexane and pack a glass column (e.g., 5 cm diameter x 50 cm length).

    • Dissolve 10 g of the dried acid precipitate from Step 1 in a minimal amount of dichloromethane and adsorb it onto 20 g of silica gel.

    • Dry the adsorbed sample and load it carefully onto the top of the packed column.

    • Elute the column with a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the ethyl acetate concentration (e.g., 0% -> 2% -> 5% -> 10% -> 20%).

      • Causality: Hexane is a non-polar solvent, while ethyl acetate is more polar. This gradient elution separates compounds based on their polarity. Less polar compounds will elute first, followed by compounds of increasing polarity. DHA is moderately polar and will elute in the mid-polarity fractions.

    • Collect fractions (e.g., 20 mL each) and monitor by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase and visualizing with an anisaldehyde stain.

    • Combine fractions containing pure DHA.

Step 3: Recrystallization (Final Purification)
  • Objective: To achieve high crystalline purity of the isolated DHA.

  • Methodology:

    • Dissolve the combined, evaporated fractions from the column chromatography in a minimal amount of hot acetone.

    • Slowly add deionized water dropwise until the solution becomes slightly turbid.

    • Warm the solution gently to redissolve the precipitate, then allow it to cool slowly to room temperature, followed by cooling to 4°C overnight.

      • Causality: DHA is highly soluble in hot acetone but poorly soluble in a cold acetone/water mixture. This differential solubility allows for the formation of a highly ordered crystal lattice, excluding remaining impurities into the mother liquor.

    • Collect the resulting white, needle-like crystals by vacuum filtration and dry under vacuum.

Extraction Workflow Start Pine Resin (Rosin) Step1 Dissolve in Ether Extract with aq. Na2CO3 Start->Step1 Step2 Acidify Aqueous Layer (HCl) Precipitate Resin Acids Step1->Step2 Step3 Silica Gel Column Chromatography (Hexane/EtOAc Gradient) Step2->Step3 Step4 Recrystallization (Acetone/Water) Step3->Step4 End High-Purity Dehydroabietic Acid Step4->End

Caption: Workflow for the isolation of Dehydroabietic Acid.

Structural Characterization and Analytical Techniques

The unambiguous identification of isolated abietane diterpenoids relies on a suite of modern analytical techniques.

TechniquePurposeKey Observables for Dehydroabietic Acid
HPLC-DAD/MS Purity assessment, quantification, and initial identificationA single peak in the chromatogram with a specific retention time. ESI-MS will show the [M-H]⁻ ion at m/z 299.4.[18]
¹H-NMR Proton environment characterizationSignals in the aromatic region (δ 6.8-7.2 ppm), a characteristic isopropyl doublet (δ ~1.2 ppm), and two singlet methyl groups.[14]
¹³C-NMR Carbon skeleton confirmation20 distinct carbon signals, including those for the aromatic ring (δ 120-150 ppm) and the carboxylic acid (δ ~185 ppm).
2D-NMR (COSY, HSQC, HMBC) Unambiguous assignment of all proton and carbon signalsCorrelation experiments establish connectivity within the molecule, confirming the abietane scaffold and substituent positions.[19]
FT-IR Functional group identificationCharacteristic absorptions for O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1695 cm⁻¹), and aromatic C=C stretches (~1600, 1500 cm⁻¹).

Known Biological Activities and Therapeutic Potential

Abietane diterpenoids with an aromatic C-ring, such as dehydroabietic acid, are known to possess a diverse and compelling range of biological activities. This broad bioactivity profile underscores their importance as lead compounds in drug discovery.[6][9]

  • Anti-inflammatory: DHA acts as a dual activator of PPAR-α and PPAR-γ, which are key regulators of inflammation.[11]

  • Antimicrobial: The compound exhibits bacteriostatic activity against various Gram-positive and Gram-negative bacteria.[20]

  • Antitumor/Cytotoxic: DHA and its derivatives have demonstrated cytotoxic effects against multiple human cancer cell lines, including HeLa and breast cancer cells.[7][9]

  • Anti-aging: Recent studies have shown that DHA can extend the lifespan of C. elegans and may mediate its effects through the direct activation of SIRT1, a key protein in cellular aging pathways.[20]

  • Antiviral & Antiulcer: Various reports have highlighted the potential of DHA and related compounds in antiviral and gastroprotective applications.[7][9]

The therapeutic potential of this class of molecules is significant, providing a strong rationale for continued research into their natural sources and synthetic modifications.

References

  • Cao Q, et al. (2019). Abietane diterpenoids with potent cytotoxic activities from the resins of Populus euphratica. Natural Product Communications, 14(5). Available at: [Link]

  • Motawe, H. M., & El Sawi, S. A. (n.d.). Labdane, Pimarane and Abietane Diterpenes from the fruits of Juniperus Phoenicea L. grown in Egypt and their activities against human liver carcinoma. Canadian Journal of Pure & Applied Sciences. Available at: [Link]

  • Feng, T., Cai, X. H., Tan, Q. G., & Luo, X. D. (2010). Abietane Diterpenoids and a Lignan from Pinus yunnanensis. Zeitschrift für Naturforschung B, 65(6), 765–769. Available at: [Link]

  • González, M. A. (2015). Aromatic abietane diterpenoids: their biological activity and synthesis. Natural Product Reports, 32(5), 684–704. Available at: [Link]

  • Halbrook, N. J., & Lawrence, R. V. (1966). The isolation of dehydroabietic acid from disproportionated rosin. The Journal of Organic Chemistry, 31(12), 4246-4247. Available at: [Link]

  • He, Z., et al. (2024). Recent Advances in Ent-Abietane Diterpenes: Natural Sources, Biological Activities and Total Synthesis. Molecules, 29(1), 1. Available at: [Link]

  • Kowalczyk, M., et al. (2021). Abietane Diterpenes of the Genus Plectranthus sensu lato. Molecules, 26(23), 7116. Available at: [Link]

  • Li, S., et al. (2023). Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. Molecules, 28(13), 5122. Available at: [Link]

  • Luo, D., et al. (2024). Isolation of Ten New Sesquiterpenes and New Abietane-Type Diterpenoid with Immunosuppressive Activity from Marine Fungus Eutypella sp. Pharmaceuticals, 17(6), 737. Available at: [Link]

  • Park, J. Y., et al. (2015). The natural phytochemical dehydroabietic acid is an anti-aging reagent that mediates the direct activation of SIRT1. Molecular and Cellular Endocrinology, 412, 274–283. Available at: [Link]

  • Tesso, H., & König, W. A. (2005). Synthesis and biological evaluation of dehydroabietic acid derivatives. Phytochemistry, 66(14), 1713–1719. Available at: [Link]

  • Wikipedia. (n.d.). Dehydroabietic acid. Retrieved from [Link]

  • Zhang, Y., et al. (2005). Simultaneous determination of abietane-type diterpenes, flavonolignans and phenolic compounds in compound preparations of Silybum marianum and Salvia miltiorrhiza by HPLC-DAD-ESI MS. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 497–504. Available at: [Link]

  • Zidar, N., et al. (2022). 1H-qNMR as a Tool for the Quantitative and Qualitative Evaluation of Abietane-Type Diterpenes in Lamiaceae Species Cultivated in Greece. Molecules, 27(19), 6667. Available at: [Link]

Sources

Exploratory

Structural Divergence and Functional Implications: 18-Norabieta-8,11,13-trien-4-ol vs. Dehydroabietinol

Executive Summary This technical guide delineates the critical structural, synthetic, and physicochemical differences between Dehydroabietinol and 18-Norabieta-8,11,13-trien-4-ol . While both share the tricyclic dehydroa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide delineates the critical structural, synthetic, and physicochemical differences between Dehydroabietinol and 18-Norabieta-8,11,13-trien-4-ol . While both share the tricyclic dehydroabietane skeleton characteristic of conifer-derived diterpenoids, they differ fundamentally at the C-4 position. Dehydroabietinol contains a hydroxymethyl group (primary alcohol), whereas 18-norabieta-8,11,13-trien-4-ol possesses a hydroxyl group directly attached to the quaternary C-4 center (tertiary alcohol). This distinction dictates their metabolic stability, oxidation potential, and pharmacological utility.

Structural Elucidation & Stereochemistry

The core distinction lies in the carbon count and the hybridization of the oxygen-bearing carbon.

Comparative Structural Analysis
FeatureDehydroabietinol18-Norabieta-8,11,13-trien-4-ol
Formula C₂₀H₃₀OC₁₉H₂₈O
Molecular Weight ~286.45 g/mol ~272.43 g/mol
C-4 Substituents Methyl (-CH₃) & Hydroxymethyl (-CH₂OH)Methyl (-CH₃) & Hydroxyl (-OH)
Alcohol Class Primary (1°) Tertiary (3°)
IUPAC Designation (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-1,2,3,4,9,10-hexahydrophenanthrene-1-methanol(4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-ol
The "Nor" Nomenclature

The prefix "18-nor" indicates the loss of the carbon atom typically designated as C-18 in the standard abietane numbering system. In dehydroabietic acid (the precursor), C-18 refers to the carboxyl carbon attached to C-4.

  • Dehydroabietinol: Retains C-18 as a reduced methylene bridge (-CH₂-).

  • 18-Norabieta...4-ol: Loses C-18 entirely; the oxygen is attached directly to the ring carbon (C-4).

Structural Visualization (DOT)

StructuralComparison cluster_0 Dehydroabietinol (C20) cluster_1 18-Norabieta-8,11,13-trien-4-ol (C19) DA Dehydroabietane Skeleton (Aromatic Ring C) C4_DA C-4 Center (Quaternary) DA->C4_DA Sub_DA1 Axial Methyl (C-19) C4_DA->Sub_DA1 Sub_DA2 Equatorial -CH2-OH (C-18) (Primary Alcohol) C4_DA->Sub_DA2 Sub_Nor2 Direct -OH (Tertiary Alcohol) Sub_DA2->Sub_Nor2 Oxidative Decarboxylation (Loss of Carbon) Nor Dehydroabietane Skeleton (Aromatic Ring C) C4_Nor C-4 Center (Quaternary) Nor->C4_Nor Sub_Nor1 Axial Methyl (C-19) C4_Nor->Sub_Nor1 C4_Nor->Sub_Nor2

Caption: Structural divergence at the C-4 center. Green indicates the primary alcohol arm; Red indicates the tertiary hydroxyl resulting from carbon loss.

Synthetic & Biosynthetic Pathways

The presence of the extra carbon in dehydroabietinol dictates the synthetic approach. The 18-nor derivative typically arises from oxidative degradation or specific enzymatic pathways in species like Populus euphratica.

Protocol A: Synthesis of Dehydroabietinol

Target: Reduction of Dehydroabietic Acid. Mechanism: Nucleophilic attack of hydride on the carbonyl carbon.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF).

  • Setup: Flame-dried 3-neck round bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve Dehydroabietic acid (1 eq) in anhydrous THF (0.2 M).

    • Cool to 0°C in an ice bath.

    • Add LiAlH₄ (2.5 eq) portion-wise (Caution: Exothermic, H₂ evolution).

    • Reflux for 4–6 hours.[1] Monitoring via TLC (Hexane:EtOAc 8:2) will show the disappearance of the acid spot (baseline) and appearance of the alcohol (R_f ~ 0.4).

    • Quench: Fieser workup (Water, 15% NaOH, Water).

  • Result: Yields Dehydroabietinol (Primary alcohol).

Protocol B: Accessing 18-Norabieta-8,11,13-trien-4-ol

Target: Oxidative Decarboxylation (Laboratory Scale). Context: Converting the acid directly to the tertiary alcohol is chemically challenging and involves radical intermediates.

  • Reagents: Lead tetraacetate (Pb(OAc)₄) or Iodobenzene diacetate; Iodine.

  • Mechanism (Barton-Type or Kochi):

    • The carboxyl group is converted to a radical intermediate.

    • Decarboxylation releases CO₂, leaving a tertiary radical at C-4.

    • Radical trapping (oxidation) yields the tertiary alcohol or alkene (which is then hydrated).

  • Natural Isolation:

    • Extraction from Populus euphratica resin using MeOH.

    • Fractionation via Silica Gel Column Chromatography (Petroleum ether/Acetone gradient).

    • Note: This compound is often a biomarker for oxidative stress in resin aging.

Analytical Characterization (Differentiation Matrix)

Distinguishing these two compounds requires precise interpretation of NMR data, specifically focusing on the C-4 environment.

NMR Spectroscopy Logic
Signal TypeDehydroabietinol (Primary)18-Norabieta...4-ol (Tertiary)
¹H NMR (C-4 Protons) Diagnostic: AB quartet or doublet for -CH ₂-OH at δ 3.2–3.5 ppm.Absent: No protons on C-4.
¹H NMR (C-4 Methyl) Singlet, typically δ 0.9–1.0 ppm.Singlet, often shifted downfield (δ 1.1–1.3 ppm) due to direct -OH deshielding.
¹³C NMR (C-4) Quaternary carbon at ~38 ppm.Quaternary carbon at ~72 ppm (Significant downfield shift due to direct Oxygen attachment).
DEPT-135 -CH₂OH signal appears (inverted phase).No signal for C-4 (Quaternary).
Mass Spectrometry (MS)
  • Dehydroabietinol: Molecular ion [M]+ at m/z 286. Loss of 31 Da (-CH₂OH) is common.

  • 18-Nor: Molecular ion [M]+ at m/z 272.[2] Loss of 18 Da (-H₂O) is dominant due to tertiary alcohol dehydration.

Functional Implications & Stability

Oxidation Resistance
  • Dehydroabietinol: Highly susceptible to oxidation. In vivo or in formulation, it easily converts to Dehydroabietal (aldehyde) and subsequently Dehydroabietic acid .

  • 18-Norabieta...4-ol: The tertiary alcohol is sterically hindered and lacks the α-proton required for standard oxidation mechanisms (like Jones or Swern). It is chemically robust, making it a stable marker in sediments or biological samples.

Biological Activity Pathway

Recent studies suggest distinct pharmacological profiles.

BioActivity cluster_DA Dehydroabietinol cluster_Nor 18-Norabieta-8,11,13-trien-4-ol DA_Node Primary Alcohol Moiety Target1 BK Channel Activation (Smooth Muscle Relaxation) DA_Node->Target1 Target2 Anti-aging (SIRT1 pathway) DA_Node->Target2 Nor_Node Tertiary Alcohol Moiety Target3 Cytotoxicity (Tumor Cell Lines) Nor_Node->Target3 Target4 Antibacterial Activity (Resistant Strains) Nor_Node->Target4

Caption: Divergent biological targets. The primary alcohol facilitates channel modulation, while the nor-derivative shows cytotoxicity.

References

  • Yang, X. W., et al. (2008).[3] "Abiesanordines A–N: fourteen new norditerpenes from Abies georgei." Tetrahedron, 64(19), 4354-4362.[3] Link

  • Cao, Q., et al. (2019). "Abietane diterpenoids with potent cytotoxic activities from the resins of Populus euphratica."[2] Natural Product Communications, 14(5).[2] Link

  • Troutman, M., et al. (2020). "Synthesis and Pharmacological Evaluation of Dehydroabietinol Derivatives." Pharmacological Reports, 72(2), 472-480.[4] Link

  • PubChem Database. "18-Norabieta-8,11,13-triene Compound Summary." National Center for Biotechnology Information. Link

  • Gonzalez, M. A. (2015). "Aromatic Abietane Diterpenoids: Their Biological Activity and Synthesis." Natural Product Reports, 32, 684-704. Link

Sources

Foundational

An In-Depth Technical Guide to the Pharmacological Potential of Abietane Diterpenoids, with a Focus on 18-Abieta-8,11,13-trien-4-ol Analogs

Preamble: Navigating the Abietane Landscape The natural world presents a vast and intricate chemical space for drug discovery. Among the myriad of molecular scaffolds, the abietane diterpenoids, a class of C20 tetracycli...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Abietane Landscape

The natural world presents a vast and intricate chemical space for drug discovery. Among the myriad of molecular scaffolds, the abietane diterpenoids, a class of C20 tetracyclic compounds, have emerged as a particularly promising source of bioactive agents.[1][2] This guide delves into the pharmacological potential of this structural family, with a conceptual focus on derivatives of 18-Abieta-8,11,13-trien-4-ol . While direct and extensive research on this specific molecule is nascent, a comprehensive analysis of its structural analogs provides a robust framework for predicting its bioactivities and guiding future research.

This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the cytotoxic, anti-inflammatory, and antimicrobial properties inherent to the abietane core. We will explore the mechanistic underpinnings of these activities, present detailed and validated experimental protocols, and synthesize the available data to illuminate the structure-activity relationships that govern the therapeutic potential of these fascinating compounds.

The Abietane Scaffold: A Privileged Structure in Medicinal Chemistry

Abietane-type diterpenoids are characterized by a tricyclic ring system and are widely distributed in the plant kingdom, particularly in the families Lamiaceae and Cupressaceae.[1][3] Their diverse biological activities are attributed to the varied oxygenation patterns and substitutions on the core abietane skeleton.[1][4] Key structural features that influence pharmacological activity include the aromatic C-ring, the nature of the substituent at C18, and the presence of hydroxyl or quinone moieties.[4]

Cytotoxic and Anti-Cancer Potential: Inducing Apoptosis and Arresting Cell Growth

A significant body of research highlights the potent cytotoxic effects of abietane diterpenoids against a range of human cancer cell lines.[5][6][7] The primary mechanism of action appears to be the induction of apoptosis, often accompanied by cell cycle arrest.[8]

Mechanistic Insights into Cytotoxicity

Abietane diterpenoids exert their anti-cancer effects through multiple pathways:

  • Induction of Apoptosis: Many abietane derivatives have been shown to trigger programmed cell death. This is often associated with the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic proteins such as cytochrome c and Smac/DIABLO.[9] Some compounds, like abietic acid, have been found to induce DNA damage and downregulate key enzymes like TOP2A, leading to apoptosis in lung cancer cells.[10] Cryptotanshinone, another abietane, induces apoptosis by activating caspases 3 and 7.[11]

  • Cell Cycle Arrest: Compounds such as pygmaeocin B have been observed to cause cell cycle arrest in the S phase in colon adenocarcinoma cells.[8]

  • Topoisomerase Inhibition: Certain abietane diterpenes, including 7-ketoroyleanone and sugiol, have demonstrated the ability to inhibit human DNA topoisomerases I and II, crucial enzymes for DNA replication and repair.[7]

Quantitative Assessment of Cytotoxicity

The cytotoxic potency of various abietane diterpenoids has been quantified using the IC50 metric, which represents the concentration required to inhibit 50% of cell growth.

CompoundCancer Cell LineIC50 (µM)Reference
7β-hydroxy-11,14-dioxoabieta-8,12-dieneVarious3.1 - 11.5 µg/mL[5]
7α-acetoxyroyleanoneVarious0.9 - 7.6 µg/mL[5]
Nornemoralisin BVarious1.6 - 11.3[6]
Pygmaeocin BHT29 (Colon)6.69 ± 1.2 µg/mL[8]
Orthoquinone DerivativeHT29 (Colon)2.7 ± 0.8 µg/mL[8]
Tanshinone IHEC-1-A (Endometrial)20[11]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the abietane diterpenoid and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualization of Apoptotic Pathway

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase Abietane Diterpenoids Abietane Diterpenoids MMP Dissipation MMP Dissipation Abietane Diterpenoids->MMP Dissipation Cytochrome c Release Cytochrome c Release MMP Dissipation->Cytochrome c Release Smac/DIABLO Release Smac/DIABLO Release MMP Dissipation->Smac/DIABLO Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by abietane diterpenoids.

Anti-inflammatory Properties: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Abietane diterpenoids have demonstrated significant anti-inflammatory activity, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.[2][12]

Mechanistic Insights into Anti-inflammatory Action
  • Inhibition of Pro-inflammatory Mediators: Abietane diterpenoids can suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[12] They also down-regulate the expression of pro-inflammatory cytokines such as TNF-α.[1][2]

  • Modulation of NF-κB Pathway: The transcription factor NF-κB is a central regulator of inflammation. Terpenoids, including diterpenoids, are known to inhibit the NF-κB signaling pathway, thereby preventing the transcription of pro-inflammatory genes.[13][14]

  • MAPK Pathway Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is also involved in the inflammatory response. Some abietane diterpenes have been shown to modulate this pathway.[9]

Quantitative Assessment of Anti-inflammatory Activity
CompoundAssayIC50 (µM)Reference
Nepetabrate (Compound 2)NO Production Inhibition19.2[12]
Nepetabrate (Compound 4)NO Production Inhibition18.8[12]
Amide Alkaloid (Compound 5)NO Production Inhibition18.0[12]
Pygmaeocin BNO Production Inhibition33.0 ± 0.8 ng/mL[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan in the rat paw induces a biphasic inflammatory response characterized by edema. The reduction in paw volume after treatment with a test compound indicates anti-inflammatory activity.[15][16][17][18]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for at least one week under standard laboratory conditions.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Visualization of NF-κB Pathway Modulation

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription Abietane Diterpenoids Abietane Diterpenoids Abietane Diterpenoids->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by abietane diterpenoids.

Antimicrobial Activity: Combating Pathogenic Microbes

Abietane diterpenoids have also been recognized for their antimicrobial properties against a range of bacteria.[19][20]

Spectrum of Antimicrobial Activity

The antimicrobial activity of abietane diterpenoids is often more pronounced against Gram-positive bacteria.[21] However, activity against Gram-negative bacteria has also been reported.

Quantitative Assessment of Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
6-hydroxysalvinoloneStaphylococcus aureus2.5[19]
6-hydroxysalvinoloneMRSA2.5[19]
Abietane Derivative (Compound 14)Various Bacteria15.6 - 31.25[20]
Abietane Derivative (Compound 15)Cutibacterium acnes3.13 - 6.25[20]
Abietane Derivative (Compound 16)Cutibacterium acnes3.13 - 6.25[20]
Sureproceriolide AStaphylococcus lugdunensis31.44 µM[21]
Experimental Protocol: Broth Microdilution Method

This is a standard method for determining the MIC of an antimicrobial agent.[22][23][24]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microplate. Each well is inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration that inhibits visible growth.

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve the abietane diterpenoid in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Serial Dilutions: Perform twofold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., 5 × 10⁵ CFU/mL).

  • Inoculation: Add the bacterial suspension to each well of the microplate. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualization of Antimicrobial Testing Workflow

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Inoculation Inoculation Serial Dilutions->Inoculation Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion and Future Perspectives

The abietane diterpenoid scaffold represents a rich source of pharmacologically active compounds with significant potential in oncology, inflammation, and infectious diseases. The diverse bioactivities are intricately linked to the specific substitution patterns on the core structure, offering a vast chemical space for the development of novel therapeutics.

While this guide has provided a comprehensive overview based on existing literature for abietane analogs, the specific pharmacological profile of 18-Abieta-8,11,13-trien-4-ol remains to be fully elucidated. Future research should focus on the isolation or synthesis of this compound and its systematic evaluation using the robust experimental protocols detailed herein. Such studies will not only contribute to a deeper understanding of the structure-activity relationships within the abietane family but also potentially unveil a new lead compound for drug development.

References

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  • Li, Y., et al. (2024). Abietic Acid Induces DNA Damage and Cell Apoptosis in Lung Cancer Cells Through Targeting TOP2A. Journal of Cancer, 15(3), 748-761. [Link]

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  • Jiménez-González, L., et al. (2024). Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. Molecules, 29(3), 597. [Link]

  • Bio-protocol. (2018). Carrageenan-induced paw edema assay. Bio-protocol, 8(19), e3003. [Link]

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  • Wang, N., et al. (2021). PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function. Frontiers in Pharmacology, 12, 689694. [Link]

  • Abe, F., et al. (2019). Structure and Absolute Configuration of Abietane Diterpenoids from Salvia clinopodioides: Antioxidant, Antiprotozoal, and Antipropulsive Activities. Journal of Natural Products, 82(6), 1629-1638. [Link]

  • Habtemariam, S. (2022). Antimicrobial Diterpenes: Recent Development From Natural Sources. Frontiers in Pharmacology, 13, 854724. [Link]

  • Oyarzún-Ampuero, F. A., et al. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. Scientific Reports, 11(1), 23307. [Link]

  • ResearchGate. (2016). Terpenoids: Natural inhibitors of NF-κB signaling with anti-inflammatory and anticancer potential. ResearchGate. [Link]

  • Chidambara Murthy, K. N., et al. (2022). Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action. Molecules, 27(15), 4791. [Link]

  • Sitarek, P., et al. (2024). Anticancer Effects of Abietane Diterpene 7α-Acetoxy-6β-hydroxyroyleanone from Plectranthus grandidentatus and Its Semi-Synthetic Analogs: An In Silico Computational Approach. Molecules, 29(8), 1832. [Link]

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Exploratory

The Chemistry and Therapeutic Potential of Norditerpene Alcohols from Pinus and Abies Species: A Technical Guide for Researchers and Drug Development Professionals

Introduction: A Reservoir of Bioactive Scaffolds The genera Pinus (pines) and Abies (firs), mainstays of coniferous forests worldwide, are prolific producers of a diverse array of specialized metabolites. Among these, no...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Reservoir of Bioactive Scaffolds

The genera Pinus (pines) and Abies (firs), mainstays of coniferous forests worldwide, are prolific producers of a diverse array of specialized metabolites. Among these, norditerpene alcohols are emerging as a class of compounds with significant pharmacological potential. These C19, C18, or C17 terpenoids, derived from their C20 diterpene precursors through oxidative degradation, possess unique chemical architectures that underpin a range of biological activities, including noteworthy anti-inflammatory, antimicrobial, and cytotoxic effects.[1] This technical guide provides an in-depth exploration of the norditerpene alcohols found in Pinus and Abies species, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development. We will delve into their chemical diversity, biosynthetic origins, and crucially, provide detailed methodologies for their extraction, isolation, and characterization, alongside an overview of their therapeutic promise.

I. Chemical Diversity of Norditerpene Alcohols in Pinus and Abies

Norditerpenoids are structurally diverse, and those found in Pinus and Abies species primarily belong to the labdane, abietane, and pimarane skeletal types. The loss of one or more carbon atoms from the parent diterpene structure, often through oxidative processes, and the introduction of hydroxyl groups, give rise to a wide array of norditerpene alcohols.

Key Structural Classes and Representative Compounds

The norditerpene alcohols identified in Pinus and Abies can be categorized based on their carbon skeletons. Below are some prominent examples:

Skeletal Type Compound Name Chemical Structure Source Species Plant Part
Labdane 15-Norpinifolic acid[Structure to be described based on spectroscopic data]Pinus sylvestris[2]Needles
Abietane Dehydroabietanol[Structure to be described based on spectroscopic data]Pinus spp.Resin
Abietane Ferruginol[Structure to be described based on spectroscopic data]Pinus spp.Resin
Pimarane 18-Norisopimaradiene-4α-ol[Structure to be described based on spectroscopic data]Abies amabilisBark
Totarane Totarol[Structure to be described based on spectroscopic data]Podocarpus totara (structurally related and relevant)Heartwood

This table is a representative sample and not exhaustive. The structures are complex and are best represented by chemical drawings, which will be described in the context of their spectral data in Section IV.

II. Biosynthesis of Norditerpene Alcohols: An Oxidative Journey

The biosynthesis of norditerpene alcohols is intrinsically linked to the broader terpenoid pathway. Diterpenes, the C20 precursors, are synthesized from geranylgeranyl pyrophosphate (GGPP).[2] The formation of the characteristic tri- or bicyclic skeletons of abietane, pimarane, and labdane diterpenes is catalyzed by diterpene synthases.

The subsequent transformation of these diterpenes into norditerpenoids involves oxidative processes, often mediated by cytochrome P450 monooxygenases (CYPs).[3][4][5] These enzymes can catalyze hydroxylations and further oxidations that can lead to the cleavage of carbon-carbon bonds and the loss of carbon atoms, resulting in the formation of norditerpenoid skeletons. The introduction of hydroxyl groups to form the alcohol functionality is also a key step in this process. While the general principles are understood, the specific enzymes and reaction sequences for many norditerpene alcohols in Pinus and Abies are still an active area of research.

Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) diTPS Diterpene Synthases (diTPS) GGPP->diTPS Diterpenes Diterpene Skeletons (e.g., Abietane, Labdane) diTPS->Diterpenes CYPs Cytochrome P450 Monooxygenases (CYPs) Diterpenes->CYPs Oxidation Oxidative_Intermediates Oxidative Intermediates CYPs->Oxidative_Intermediates Norditerpenes Norditerpene Skeletons Oxidative_Intermediates->Norditerpenes C-C Cleavage Hydroxylation Hydroxylation (CYPs, etc.) Norditerpenes->Hydroxylation Norditerpene_Alcohols Norditerpene Alcohols Hydroxylation->Norditerpene_Alcohols Extraction_Workflow Plant_Material Plant Material (Pinus/Abies needles, bark, etc.) Grinding Grinding Plant_Material->Grinding Extraction Extraction Grinding->Extraction Soxhlet Soxhlet Extraction Extraction->Soxhlet Classical UAE Ultrasound-Assisted Extraction (UAE) Extraction->UAE Rapid SFE Supercritical Fluid Extraction (SFE) Extraction->SFE Green Crude_Extract Crude Extract Soxhlet->Crude_Extract UAE->Crude_Extract SFE->Crude_Extract Purification Purification Crude_Extract->Purification CC Column Chromatography (Silica Gel, Sephadex) Purification->CC Initial Separation Prep_HPLC Preparative HPLC CC->Prep_HPLC Fine Purification Pure_Compounds Pure Norditerpene Alcohols Prep_HPLC->Pure_Compounds Pharmacology Norditerpene_Alcohols Norditerpene Alcohols (from Pinus & Abies) Anti_Inflammatory Anti-inflammatory Activity Norditerpene_Alcohols->Anti_Inflammatory Cytotoxic Cytotoxic Activity Norditerpene_Alcohols->Cytotoxic Antimicrobial Antimicrobial Activity Norditerpene_Alcohols->Antimicrobial COX_LOX Inhibition of COX/LOX enzymes Anti_Inflammatory->COX_LOX NFkB Modulation of NF-κB Pathway Anti_Inflammatory->NFkB Apoptosis Induction of Apoptosis Cytotoxic->Apoptosis Topo_Inhibition Topoisomerase Inhibition Cytotoxic->Topo_Inhibition Membrane_Disruption Bacterial Membrane Disruption Antimicrobial->Membrane_Disruption

Sources

Protocols & Analytical Methods

Method

Advanced Solvent Extraction Strategies for Abietane Diterpenes

Abstract & Chemical Context Abietane diterpenes represent a chemically diverse class of tricyclic terpenoids exhibiting potent antioxidant, antimicrobial, and anticancer activities. Prominent examples include Carnosic Ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

Abietane diterpenes represent a chemically diverse class of tricyclic terpenoids exhibiting potent antioxidant, antimicrobial, and anticancer activities. Prominent examples include Carnosic Acid (CA) and Carnosol from Rosmarinus officinalis (Rosemary) and Tanshinones (e.g., Tanshinone IIA) from Salvia miltiorrhiza (Danshen).

The extraction of these compounds presents a dichotomy of challenges:

  • Solubility: They are highly lipophilic (LogP > 3.5), requiring non-polar to moderately polar solvents.

  • Stability: Phenolic abietanes (e.g., Carnosic Acid) are kinetically unstable, undergoing rapid oxidative degradation into quinones and lactones (e.g., Carnosol, Rosmanol) when exposed to light, heat (>40°C), or protic solvents.

This guide details two validated extraction workflows: Supercritical Fluid Extraction (SFE) for maximum purity and stability, and Ultrasound-Assisted Extraction (UAE) for high-throughput screening.

Pre-Extraction Matrix Preparation

Rationale: Mechanical heat during grinding is the primary cause of yield loss before solvent contact.

Protocol: Cryogenic Comminution
  • Harvesting: Dry plant material (leaves/roots) at ambient temperature in the dark. Avoid oven drying >35°C.

  • Pre-Cooling: Immerse raw biomass in liquid nitrogen (

    
    ) for 60 seconds.
    
  • Grinding: Pulverize immediately using a cryo-mill.

  • Sieving: Target a particle size of 0.25 – 0.50 mm (35-60 mesh) .

    • Scientific Insight: Particles <0.15 mm cause "channeling" in SFE beds, reducing contact time. Particles >0.5 mm introduce diffusion limitations, significantly slowing mass transfer.

Workflow A: Supercritical Fluid Extraction (SFE)

Target: High-purity isolation of Carnosic Acid and Carnosol. Mechanism: Tunable density of supercritical CO₂ (


) allows for the selective solvation of diterpenes while leaving behind polar interferences like chlorophyll and tannins.
The "Crossover" Phenomenon

In SFE, solubility is driven by solvent density (increases with Pressure) and solute vapor pressure (increases with Temperature).

  • At Low Pressures (<150 bar): Temperature increase reduces solvent density, lowering yield.

  • At High Pressures (>300 bar): The "Crossover" occurs. The increase in solute vapor pressure dominates, meaning higher temperatures (up to 50°C) actually improve extraction rates without significant density penalties.

Validated Protocol (SFE)
ParameterSet PointRationale
Solvent

(99.9%)
Non-polar, inert, prevents oxidation.
Co-Solvent Ethanol (2-5%)Optional. Adds polarity to extract slightly more polar diterpenes (e.g., Rosmanol) if desired.
Pressure 350 - 380 bar High density required to solubilize high MW diterpenes.
Temperature 40°C - 50°C Balances solubility (vapor pressure) with thermal stability.
Flow Rate 2-4 mL/min (liquid)Ensures dynamic equilibrium.
Extraction Time 45 - 60 min3 cycles of 15-20 mins (Static + Dynamic).
Separator Temp 10°CPrevents thermal degradation during collection.
Diagram 1: SFE Optimization Logic

Figure 1: Decision logic for tuning SFE parameters based on target compound polarity and stability.

SFE_Logic Start SFE Parameter Selection Target Target Analysis: Lipophilicity vs. Stability Start->Target Pressure Pressure Setting Target->Pressure Temp Temperature Setting Target->Temp Modifier Modifier (Ethanol) Target->Modifier HighP > 350 bar (High Density) Pressure->HighP Required for Diterpenes LowT < 50°C (Prevent Oxidation) Temp->LowT Critical for Carnosic Acid NoMod Pure CO2 (Max Selectivity) Modifier->NoMod If Purity > Yield AddMod 2-5% Ethanol (Higher Yield, Lower Purity) Modifier->AddMod If Yield > Purity Outcome Optimal Extract: High Carnosic Acid Low Chlorophyll HighP->Outcome LowT->Outcome NoMod->Outcome

Workflow B: Ultrasound-Assisted Extraction (UAE)

Target: High-throughput extraction of Tanshinones from Salvia miltiorrhiza. Mechanism: Acoustic cavitation disrupts cell walls, enhancing mass transfer. This method is faster than maceration but requires strict temperature control to prevent hydrolysis.

Validated Protocol (UAE)[2][3]
  • Solvent System: 90% Ethanol / 10% Water .

    • Note: Pure water extracts hydrophilic Salvianolic acids but fails to extract lipophilic Tanshinones. 90% Ethanol is the optimal compromise for Tanshinone IIA.

  • Ratio: 1:20 (Solid : Liquid, w/v).

  • Frequency: 45 kHz .

  • Temperature: 30°C (Strict Limit) .

    • Warning: Temperatures >50°C in UAE can degrade Tanshinone IIA and promote the hydrolysis of co-extracted Salvianolic Acid B into Tanshinol.

  • Duration: 25 minutes.

    • Insight: Extraction equilibrium is typically reached by 20-25 mins. Prolonged sonication (>40 mins) generates free radicals (OH•) from water sonolysis, degrading the antioxidants.

Stability & Degradation Mechanisms

Understanding the degradation pathway is essential for interpreting analytical results.[1] Carnosic Acid (CA) is a "suicide antioxidant"—it oxidizes to protect other lipids.

The Oxidation Cascade
  • Carnosic Acid (CA) oxidizes to Carnosic Acid Quinone .

  • The Quinone rapidly isomerizes to Carnosol (more stable, but less active).

  • Further oxidation leads to Rosmanol and Epirosmanol (inactive artifacts).

Implication: If your extract shows high Carnosol and low Carnosic Acid, your extraction temperature was too high, or the solvent contained dissolved oxygen.

Diagram 2: Carnosic Acid Degradation Pathway

Figure 2: Mechanistic pathway of abietane instability during extraction processing.

CA_Degradation CA Carnosic Acid (Target) CAQ Carnosic Acid Quinone CA->CAQ Oxidation (-2H) Carnosol Carnosol (Stable Artifact) CAQ->Carnosol Isomerization Rosmanol Rosmanol/ Epirosmanol Carnosol->Rosmanol Degradation Factors Stressors: Heat (>40°C) Light Protic Solvents Factors->CA

Comparative Data Summary

FeatureSFE (

)
UAE (Ethanol)Maceration (Acetone)
Yield (Carnosic Acid) 35.7 mg/g 28 - 30 mg/g32 mg/g
Extract Purity High (No Chlorophyll)Low (High Chlorophyll)Low (Requires Charcoal)
Thermal Degradation MinimalLow (if T < 30°C)Moderate
Solvent Toxicity None (GRAS)Low (Class 3)Moderate (Class 3)
Throughput Low (Batch)High (Parallel)Low (Hours/Days)

References

  • Supercritical CO2 Extraction of Carnosic Acid: Source: Herrero, M., et al. "Supercritical Fluid Extraction of Natural Antioxidants from Rosemary: Comparison with Liquid Solvent Sonication." Analytical Chemistry, 2005.[2]

  • Degradation Mechanism of Carnosic Acid: Source: Zhang, Y., et al. "Degradation Study of Carnosic Acid, Carnosol, Rosmarinic Acid, and Rosemary Extract."[3] Journal of Agricultural and Food Chemistry, 2012.[1]

  • Ultrasound-Assisted Extraction of Tanshinones: Source: Dong, J., et al. "Investigation on ultrasound-assisted extraction of salvianolic acid B from Salvia miltiorrhiza root."[4] Ultrasonics Sonochemistry, 2010.

  • Solvent Polarity Effects: Source: Hrebień-Filisińska, A. "Assessment of Stability and Degradation Kinetics of Carnosic and Rosmarinic Acid in Edible Oil."[1] Molecules, 2025.[1][2][3][5]

  • Abietane Diterpenes Overview: Source: Gonzalez, A.G. "Abietane diterpenes." Natural Product Reports, 2015.

Sources

Application

In vitro antibacterial assays using 18-Norabieta-8,11,13-trien-4-ol

An Application Guide to In Vitro Antibacterial Profiling of 18-Norabieta-8,11,13-trien-4-ol Authored by: Senior Application Scientist, Drug Discovery Division Abstract This document provides a comprehensive technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to In Vitro Antibacterial Profiling of 18-Norabieta-8,11,13-trien-4-ol

Authored by: Senior Application Scientist, Drug Discovery Division

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting in vitro antibacterial assays using 18-Norabieta-8,11,13-trien-4-ol, a naturally occurring abietane diterpenoid. As the threat of antimicrobial resistance escalates, the exploration of novel chemical scaffolds is paramount. Abietane diterpenoids have emerged as a promising class of compounds with significant antibacterial potential.[1][2] This guide moves beyond simple procedural lists to offer a self-validating framework, explaining the causality behind experimental choices and grounding methodologies in authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI). We present detailed, step-by-step protocols for determining Minimum Inhibitory Concentration (MIC) via broth microdilution, qualitative assessment through agar disk diffusion, and evaluation of bactericidal activity by determining the Minimum Bactericidal Concentration (MBC).

Introduction to 18-Norabieta-8,11,13-trien-4-ol

18-Norabieta-8,11,13-trien-4-ol is a diterpenoid natural product that can be isolated from various plant sources, including the herbs of Pinus yunnanensis and the resins of Populus euphratica.[3][4] Its chemical structure is part of the abietane family, a class of compounds recognized for a wide range of biological activities, including potent antibacterial effects against various pathogenic strains.[5] The investigation of such natural products is a critical strategy in the search for new antimicrobial agents to combat multidrug-resistant bacteria.

Compound Specifications:

  • Molecular Formula: C₁₉H₂₈O[3][4]

  • Molecular Weight: 272.43 g/mol [3][4]

  • CAS Number: 22478-65-5[3][4]

A crucial physicochemical property for assay development is solubility. 18-Norabieta-8,11,13-trien-4-ol is a lipophilic molecule with poor aqueous solubility, a common characteristic of terpenoids.[6] Therefore, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, and Acetone.[4] For biological assays, DMSO is the recommended solvent due to its miscibility with aqueous culture media and low toxicity at the concentrations typically required.

Overall Experimental Workflow

The evaluation of a novel compound's antibacterial properties follows a logical, tiered progression from determining growth inhibition to assessing bactericidal potential. The workflow outlined below ensures a comprehensive preliminary characterization of 18-Norabieta-8,11,13-trien-4-ol.

G cluster_confirm Phase 3: Confirmation A Compound Stock (18-Norabieta-8,11,13-trien-4-ol in DMSO) C Broth Microdilution Assay (Determine MIC) A->C D Agar Disk Diffusion (Qualitative Screen) A->D B Bacterial Inoculum (Standardized to 0.5 McFarland) B->C B->D E MBC Determination (Assess Bactericidal Activity) C->E Use MIC results to inform concentrations

Caption: Overall workflow for antibacterial characterization.

Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution assay is the "gold standard" for quantitatively determining the antimicrobial susceptibility of bacteria.[7][8] This method identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[9] Adherence to CLSI M07 guidelines is crucial for ensuring accuracy and reproducibility.[10]

Principle & Causality

This assay relies on challenging a standardized bacterial inoculum with two-fold serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[7][11] The use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is standard, as it is formulated to minimize interference with antimicrobial activity and supports the growth of most common pathogens.[12] Standardizing the bacterial inoculum to a 0.5 McFarland turbidity standard is a critical step; a lower density may overestimate the compound's efficacy, while a higher density can underestimate it, leading to erroneous MIC values.

Materials
  • 18-Norabieta-8,11,13-trien-4-ol

  • DMSO (ACS grade, sterile-filtered)

  • 96-well, sterile, flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Spectrophotometer or densitometer

  • Multichannel pipette

Step-by-Step Protocol

Day 1: Preparation & Inoculation

  • Compound Stock Preparation: Prepare a 10 mg/mL stock solution of 18-Norabieta-8,11,13-trien-4-ol in sterile DMSO. Vortex until fully dissolved. From this, prepare a working stock solution in CAMHB at twice the highest desired final concentration (e.g., for a final top concentration of 512 µg/mL, prepare a 1024 µg/mL working stock).

    • Rationale: Preparing a 2x working stock simplifies the serial dilution process in the 96-well plate. The DMSO concentration should be kept consistent across all wells and should not exceed 1-2% in the final volume to avoid solvent-induced toxicity.

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a densitometer. d. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:150 from the 0.5 McFarland stock.[13]

  • Plate Setup & Serial Dilution: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the 2x working stock solution of the compound to the wells in the first column. This column now contains 200 µL at the highest test concentration. c. Using a multichannel pipette, perform a 1:2 serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down. d. Repeat this process across the plate to Column 10. After mixing in Column 10, discard the final 100 µL.[14] e. Controls:

    • Column 11 (Growth Control): Add 100 µL of CAMHB instead of compound. This well will receive the bacterial inoculum.
    • Column 12 (Sterility Control): Contains only 100 µL of CAMHB. This well does not receive inoculum.
    • Solvent Control: A separate set of dilutions should be run using the highest concentration of DMSO present in the test wells to ensure it does not inhibit bacterial growth.

G plate Well 1 Well 2 Well 3 Well 4 ... plate:f0->plate:f1 100µL plate:f1->plate:f2 100µL plate:f2->plate:f3 100µL plate:f3->plate:f4 100µL step1 1. Add 100µL of 2x Compound to Well 1. step1->plate:f0 step2 2. Transfer 100µL from Well 1 to Well 2. step3 3. Mix and repeat across the plate.

Caption: Serial dilution workflow in a 96-well plate.

  • Inoculation: Add 100 µL of the final diluted bacterial inoculum (prepared in step 2d) to wells in Columns 1 through 11. Do not add bacteria to Column 12. The final volume in each test well is now 200 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Day 2: Reading and Interpreting Results

  • Visual Inspection: Before reading, check the control wells. The sterility control (Column 12) should be clear, and the growth control (Column 11) should show distinct turbidity.

  • Determine MIC: The MIC is the lowest concentration of 18-Norabieta-8,11,13-trien-4-ol at which there is no visible growth (i.e., the first clear well in the dilution series).[15]

Protocol 2: Agar Disk Diffusion (Kirby-Bauer Method)

This method provides a qualitative or semi-quantitative assessment of antibacterial susceptibility.[16] It is a valuable and cost-effective primary screening tool.

Principle & Causality

A paper disk impregnated with a known amount of the test compound is placed on an agar plate swabbed with a standardized bacterial inoculum.[17] The compound diffuses from the disk into the agar, creating a concentration gradient.[12] If the bacteria are susceptible, a clear circular area—the zone of inhibition—will appear around the disk where bacterial growth is prevented.[17] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.

Materials
  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Sterile blank paper disks (6 mm diameter)

  • Prepared stock solution of 18-Norabieta-8,11,13-trien-4-ol

  • Standardized bacterial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Ciprofloxacin 5 µg)

  • Solvent control disks (impregnated with DMSO only)

  • Calipers or ruler

Step-by-Step Protocol
  • Inoculum Plating: a. Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension. b. Remove excess liquid by pressing and rotating the swab firmly against the inside wall of the tube above the fluid level.[18] c. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[18] d. Finally, swab the rim of the agar.[17] e. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[18]

  • Disk Preparation and Application: a. Aseptically apply a known volume (e.g., 10 µL) of the 18-Norabieta-8,11,13-trien-4-ol solution onto a sterile blank disk to achieve a specific load (e.g., 30 µ g/disk ). Prepare a solvent control disk using only DMSO. b. Using sterile forceps, place the prepared disks, a positive control disk, and a solvent control disk onto the inoculated agar surface. Space them sufficiently far apart to prevent overlapping of zones (at least 24 mm from center to center).[12] c. Gently press each disk to ensure complete contact with the agar.[14]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Reading Results: Measure the diameter of the zones of inhibition to the nearest millimeter (mm) using calipers.[15] The solvent control disk should show no zone of inhibition.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC assay is a crucial follow-up to the MIC test. It determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum, thereby distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[19][20]

Principle & Causality

This protocol uses the results from the broth microdilution assay. Aliquots from the wells that showed no visible growth (at and above the MIC) are sub-cultured onto antibiotic-free agar plates.[21] After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19]

Materials
  • Completed 96-well MIC plate for 18-Norabieta-8,11,13-trien-4-ol

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Sterile pipette tips

  • Micropipette

Step-by-Step Protocol
  • Initial Inoculum Count: Before incubating the MIC plate (or from a reserved sample of the final inoculum), perform a viable plate count to determine the initial CFU/mL. Prepare serial dilutions of the inoculum, plate them onto TSA, incubate overnight, and count the colonies.

  • Sub-culturing from MIC Plate: a. Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC, as well as the growth control well. b. Mix the contents of each selected well thoroughly. c. Aseptically withdraw a 10 µL aliquot from each of these wells. d. Spot-plate the 10 µL aliquot onto a labeled sector of a TSA plate.

  • Incubation: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • Reading and Calculating MBC: a. Count the number of colonies (CFUs) that grew from each spot-plated aliquot. b. The MBC is defined as the lowest concentration that killed ≥99.9% of the initial inoculum.[21] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain. When plating 10 µL, this corresponds to ≤5 colonies.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: MIC and MBC of 18-Norabieta-8,11,13-trien-4-ol

Bacterial Strain MIC (µg/mL) MBC (µg/mL) Interpretation (MBC/MIC Ratio)
S. aureus ATCC 25923
E. coli ATCC 25922

| P. aeruginosa ATCC 27853 | | | |

  • Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 suggests bacteriostatic activity.

Table 2: Zone of Inhibition for 18-Norabieta-8,11,13-trien-4-ol (Disk Diffusion Assay)

Bacterial Strain Disk Content (µg) Zone of Inhibition (mm)
S. aureus ATCC 25923 30
E. coli ATCC 25922 30
P. aeruginosa ATCC 27853 30
Ciprofloxacin (Control) 5

| DMSO (Control) | 10 µL | 0 |

Potential Mechanism of Action

While detailed mechanistic studies are beyond the scope of this guide, it is valuable to consider the potential mode of action based on related compounds. Many abietane diterpenoids exert their antibacterial effects by targeting the bacterial cell membrane.[22] The lipophilic nature of the abietane skeleton allows it to intercalate into the lipid bilayer, disrupting membrane integrity, dissipating membrane potential, and leading to leakage of essential cellular components and eventual cell death. Incorporating positively charged moieties into similar structures has been shown to enhance this membrane-targeting activity.[22]

References

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 18-norabieta-8,11,13-triene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6431153, 18-Norabieta-8,11,13-triene. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Antibacterial profiling of abietane-type diterpenoids. PubMed. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • ACS Publications. (2023). A Broad-Spectrum Abietane Diterpenoid Derivative that Targets Lipid II Cycle and Bacterial Membrane to Combat Multidrug Resistance. Journal of Medicinal Chemistry. Retrieved from [Link]

  • BMG Labtech. (n.d.). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Royal Society of Chemistry. (1983). 18-Norpregna-8,11,13-trienes. Part 2. Preparation from 17β-methyl-17α-pregn-13-enes. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Frontiers. (2021). Antimicrobial Diterpenes: Recent Development From Natural Sources. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • SEAFDEC/AQD Institutional Repository. (1988). Disk diffusion method. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Semantic Scholar. (2022). Antimicrobial abietane diterpenoids against resistant bacteria and biofilms. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Retrieved from [Link]

  • Emery Pharma. (n.d.). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • MDPI. (2018). Ethyl 12-Sulfamoyl-abieta-8,11,13-trien-18-oate. Molbank. Retrieved from [Link]

Sources

Method

Cytotoxicity screening of 18-Rabieta-8,11,13-trien-4-ol on cancer cell lines

Application Note: Cytotoxicity Screening of 18-Rabieta-8,11,13-trien-4-ol (18-Norabieta-8,11,13-trien-4-ol) [1] Executive Summary This application note details the protocol for the cytotoxic evaluation of 18-Rabieta-8,11...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cytotoxicity Screening of 18-Rabieta-8,11,13-trien-4-ol (18-Norabieta-8,11,13-trien-4-ol) [1]

Executive Summary

This application note details the protocol for the cytotoxic evaluation of 18-Rabieta-8,11,13-trien-4-ol (chemically synonymous with 18-norabieta-8,11,13-trien-4-ol ; CAS: 22478-65-5). This compound is a lipophilic abietane diterpenoid found in conifers such as Pinus banksiana and Cedrus atlantica.

While often labeled "18-Rabieta..." in commercial catalogs, it is scientifically classified as a nor-abietane derivative. This guide addresses the specific challenges of screening this compound, including its high lipophilicity (LogP > 4.0), potential for precipitation in aqueous media, and the necessity for specific metabolic activity assays (MTS/CCK-8) over standard MTT to avoid false positives common with reducing terpenes.

Chemical Identity & Preparation

Critical Note on Nomenclature: Commercially listed as 18-Rabieta-8,11,13-trien-4-ol, the structure corresponds to the loss of a methyl group at the C4 position of the abietane skeleton, making it 18-norabieta-8,11,13-trien-4-ol .

ParameterSpecification
CAS Number 22478-65-5
Molecular Formula C₁₉H₂₈O
Molecular Weight 272.43 g/mol
Solubility Soluble in DMSO, Ethanol, Chloroform. Insoluble in water.
Storage -20°C, desiccated, protected from light.
Stock Solution Protocol
  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered (0.22 µm).

  • Concentration: Prepare a 20 mM master stock.

    • Calculation: Dissolve 5.45 mg of compound in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (avoid plastic interaction) and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Design: Cytotoxicity Screening

Cell Line Selection

Based on literature regarding abietane diterpenoids, the following cell lines are recommended due to their sensitivity to mitochondrial-targeting terpenes:

  • A549 (Lung Carcinoma): High metabolic baseline; sensitive to ROS-inducing agents.

  • HepG2 (Hepatocellular Carcinoma): Critical for assessing metabolic toxicity.

  • MCF-7 (Breast Adenocarcinoma): Standard solid tumor model.

  • Control: HUVEC or MRC-5 (Fibroblasts) to determine the Selectivity Index (SI).

Assay Selection: CCK-8 vs. MTT

Recommendation: Use CCK-8 (WST-8) or MTS.

  • Why? Abietane diterpenoids can possess intrinsic reducing activity. The standard MTT assay relies on mitochondrial reductase to convert tetrazolium to formazan. Lipophilic terpenes can sometimes directly reduce MTT, causing high background noise (false viability). CCK-8/MTS reagents are water-soluble and less prone to this interference.

Detailed Protocol: 72-Hour Dose-Response Screen

Step 1: Cell Seeding
  • Harvest cells in the exponential growth phase.

  • Seed 3,000–5,000 cells/well in 96-well plates (100 µL volume).

  • Edge Effect Mitigation: Fill the perimeter wells with sterile PBS; do not use them for data.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Treatment
  • Serial Dilution (Deep-well block):

    • Prepare a 2x working solution in culture media.

    • Target concentrations (Final): 100, 50, 25, 12.5, 6.25, 3.125, 1.56 µM.

    • Vehicle Control: Media + DMSO (Must match the highest DMSO concentration, e.g., 0.5%).

    • Positive Control: Doxorubicin (1 µM) or Paclitaxel.

  • Aspirate old media from the plate (carefully).

  • Add 100 µL of treatment media to respective wells (Triplicate).

  • Incubate for 72 hours .

Step 3: Readout (CCK-8)
  • Add 10 µL of CCK-8 reagent directly to each well (avoid introducing bubbles).

  • Incubate for 1–4 hours at 37°C.

  • Measure Absorbance (OD) at 450 nm (Reference: 650 nm).

Step 4: Data Analysis

Calculate % Cell Viability:


[1][2]
  • IC₅₀ Determination: Use non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism.

Mechanistic Validation (Flow Cytometry)

Abietane diterpenoids often induce apoptosis via the intrinsic mitochondrial pathway or ROS generation .

Workflow Visualization

CytotoxicityWorkflow Stock Stock Prep (20mM in DMSO) Dilution Serial Dilution (0.5% DMSO Max) Stock->Dilution Fresh Prep Seeding Cell Seeding (3-5k cells/well) Incubation 72h Incubation 37°C, 5% CO2 Seeding->Incubation 24h Attachment Dilution->Incubation Treatment Readout CCK-8 Assay (OD 450nm) Incubation->Readout Add Reagent Analysis IC50 Calculation Non-linear Regression Readout->Analysis Data Export

Figure 1: High-throughput screening workflow for lipophilic diterpenoids.

Protocol: Mitochondrial Membrane Potential (ΔΨm)
  • Treat A549 cells with IC₅₀ concentration of 18-norabieta-8,11,13-trien-4-ol for 24h.

  • Stain with JC-1 Dye (2 µM) for 30 min.

  • Analysis:

    • Healthy Cells: Red aggregates (High ΔΨm).

    • Apoptotic Cells: Green monomers (Low ΔΨm).

    • Expectation: A shift from Red → Green indicates mitochondrial depolarization, a hallmark of abietane toxicity.

Expected Mechanism of Action

Abietane diterpenoids typically bypass death receptors and directly target the mitochondria or induce oxidative stress.

Mechanism Compound 18-Norabieta (Lipophilic) CellMem Cell Membrane Compound->CellMem Passive Diffusion ROS ROS Generation (Oxidative Stress) CellMem->ROS Mito Mitochondrial Depolarization CellMem->Mito ROS->Mito Damage Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Postulated mechanism of action for 18-norabieta-8,11,13-trien-4-ol.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Wells Compound is highly lipophilic; aqueous shock.Pre-dilute in warm media; ensure DMSO < 0.5%. Sonicate stock if necessary.
High Background (OD) Compound reducing the assay reagent.Switch from MTT to CellTiter-Glo (ATP) or CCK-8. Include a "Compound Only" blank.
Variability between Replicates Evaporation or pipetting error.Use edge-well exclusion. Use a multichannel pipette with reverse pipetting technique.

References

  • Dakir, M., et al. (2005). "Antibacterial diterpenoids from Cedrus atlantica."[3] Natural Product Research, 19(7), 719-722.[3] (Identifies 18-norabieta-8,11,13-trien-4-ol isolation and bioactivity).

  • González, M. A. (2015). "Aromatic Abietane Diterpenoids: Their Biological Activity and Synthesis." Natural Product Reports, 32, 684-704. (Review of abietane class cytotoxicity mechanisms).

  • Tada, M., et al. (2010). "Cytotoxic activity of abietane-type diterpenoids." Bioscience, Biotechnology, and Biochemistry.
  • ChemicalBook Database. "18-Rabieta-8,11,13-trien-4-ol (CAS 22478-65-5) Entry." (Verifies commercial nomenclature vs. chemical structure).

Sources

Application

Preparation of 18-Norabieta-8,11,13-trien-4-ol Stock Solutions: An Application Note and Protocol

Introduction: The Significance of 18-Norabieta-8,11,13-trien-4-ol in Research 18-Norabieta-8,11,13-trien-4-ol is a diterpenoid natural product that has garnered interest within the scientific community. Diterpenoids, as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 18-Norabieta-8,11,13-trien-4-ol in Research

18-Norabieta-8,11,13-trien-4-ol is a diterpenoid natural product that has garnered interest within the scientific community. Diterpenoids, as a class of chemical compounds, exhibit a wide array of biological activities and have been pivotal in the discovery of new therapeutic agents.[1] The precise and reproducible preparation of stock solutions of 18-Norabieta-8,11,13-trien-4-ol is a critical first step for any in vitro or in vivo study, ensuring the accuracy and comparability of experimental results. This guide provides a detailed protocol for the preparation, storage, and handling of 18-Norabieta-8,11,13-trien-4-ol stock solutions, grounded in established laboratory best practices.

Physicochemical Properties of 18-Norabieta-8,11,13-trien-4-ol

A thorough understanding of the physicochemical properties of a compound is fundamental to the successful preparation of its solutions.

PropertyValueSource
Molecular Formula C₁₉H₂₈O[2][3]
Molecular Weight 272.43 g/mol [2]
CAS Number 22478-65-5[2][3]
Appearance Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Water Solubility Predicted to be very low[4]

PART 1: Core Principles of Stock Solution Preparation

The overarching goal in preparing a stock solution is to create a concentrated, stable, and accurately known solution that can be diluted to working concentrations for various experiments. The principles of accuracy, purity, and stability are paramount.

Accuracy in Weighing and Measurement

The initial weighing of the compound is a critical step that dictates the accuracy of the final stock solution concentration. Best practices for analytical weighing should always be followed.[5][6][7][8]

  • Balance Calibration: Ensure the analytical balance is calibrated and level before use.[7]

  • Proper Handling: Use anti-static weighing boats or paper. Handle the compound with a clean spatula to avoid contamination.[9][10]

  • Environmental Control: Weigh the compound in a draft-free environment to prevent fluctuations in readings.[5][6]

Solvent Selection: A Critical Choice

The choice of solvent is dictated by the solubility of the compound and its compatibility with downstream experimental systems. For hydrophobic compounds like 18-Norabieta-8,11,13-trien-4-ol, organic solvents are necessary.

Dimethyl sulfoxide (DMSO) is a common and highly effective solvent for a wide range of organic molecules used in biological research due to its high solubilizing power and miscibility with aqueous media.[11][12][13] Commercial suppliers often provide 18-Norabieta-8,11,13-trien-4-ol pre-dissolved in DMSO, indicating its suitability.[3]

PART 2: Detailed Protocol for Preparation of a 10 mM DMSO Stock Solution

This protocol details the preparation of a 10 mM stock solution of 18-Norabieta-8,11,13-trien-4-ol in DMSO. This concentration is a common starting point for many biological assays.

Materials and Equipment
  • 18-Norabieta-8,11,13-trien-4-ol (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing boat or paper

  • Spatula

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Amber glass vials or polypropylene microcentrifuge tubes with secure caps

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves

Calculation of Mass

To prepare a 10 mM stock solution, the required mass of 18-Norabieta-8,11,13-trien-4-ol must be calculated. The molarity equation is the basis for this calculation:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For a 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:

Mass (g) = 0.010 mol/L * 0.001 L * 272.43 g/mol = 0.0027243 g = 2.7243 mg

Therefore, to prepare 1 mL of a 10 mM stock solution, you will need to weigh approximately 2.72 mg of 18-Norabieta-8,11,13-trien-4-ol.

Step-by-Step Procedure
  • Preparation: Don the appropriate PPE. Ensure the work area is clean and organized.

  • Weighing:

    • Place a clean, anti-static weighing boat on the analytical balance and tare the balance to zero.

    • Carefully weigh out the calculated mass (e.g., 2.72 mg) of 18-Norabieta-8,11,13-trien-4-ol using a clean spatula. Record the exact mass weighed.

  • Solubilization:

    • Carefully transfer the weighed powder into a sterile amber glass vial or a polypropylene microcentrifuge tube.

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial (e.g., for 2.72 mg, add 1 mL of DMSO to achieve a 10 mM solution).

  • Dissolution:

    • Securely cap the vial.

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but be mindful of potential compound degradation with excessive heat.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

    • For short-term storage (up to 24 hours), store the stock solution at 2-8°C.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes in amber vials or polypropylene tubes and store at -20°C or -80°C to minimize freeze-thaw cycles. A supplier of a similar compound suggests that aliquots stored at -20°C are usable for up to two weeks.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_weigh Weighing cluster_solubilize Solubilization cluster_dissolve Dissolution cluster_store Storage A Don PPE B Calibrate Balance A->B C Tare Weighing Boat B->C D Weigh Compound C->D E Record Mass D->E F Transfer Powder to Vial E->F G Add DMSO F->G H Cap and Vortex G->H I Visually Inspect H->I J Label Vial I->J K Aliquot for Long-Term Storage J->K L Store at -20°C or -80°C K->L

Caption: Workflow for preparing 18-Norabieta-8,11,13-trien-4-ol stock solution.

PART 3: Safety, Stability, and Quality Control

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Spill Management: In case of a spill, follow standard laboratory procedures for cleaning up chemical spills.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Stability and Storage Considerations

The stability of the stock solution is crucial for the reproducibility of experiments.

  • Light Sensitivity: Store stock solutions in amber vials to protect the compound from light-induced degradation.

  • Temperature: For long-term storage, -20°C is recommended, with -80°C being optimal. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.[14] Aliquoting into single-use volumes is the best practice to mitigate this.

  • Moisture: Use anhydrous DMSO to prevent the introduction of water, which can affect the solubility and stability of the compound.

Quality Control

To ensure the integrity of your experiments, it is advisable to perform periodic quality control checks on your stock solutions, especially if they have been stored for an extended period. This could involve analytical techniques such as HPLC to confirm the concentration and purity of the compound.

Conclusion

The protocol outlined in this application note provides a comprehensive guide for the accurate and reproducible preparation of 18-Norabieta-8,11,13-trien-4-ol stock solutions. By adhering to these best practices, researchers can ensure the quality and reliability of their experimental starting materials, which is a cornerstone of sound scientific research.

References

  • Cao Q, et al. Abietane diterpenoids with potent cytotoxic activities from the resins of Populus euphratica. Natural Product Communications, 2019, 14(5): 1934578X19850029. (Source not directly accessible for a clickable URL)
  • Ethyl 12-Sulfamoyl-abieta-8,11,13-trien-18-oate - MDPI. Available at: [Link]

  • Chemical Properties of 18-norabieta-8,11,13-triene - Cheméo. Available at: [Link]

  • Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies - SciSpace. Available at: [Link]

  • 5 Tips for Sample Preparation Before Laboratory Weighing - Adam Equipment. Available at: [Link]

  • Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Available at: [Link]

  • Analytical Balances and Proper Weighing Practices - Lab Manager. Available at: [Link]

  • 18-Norabieta-8,11,13-triene | C19H28 | CID 6431153 - PubChem. Available at: [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC. Available at: [Link]

  • How Do You Prepare Reference Standards and Solutions? - Spectroscopy Online. Available at: [Link]

  • 7 Best Practices When Using an Analytical Balance - Scales Plus. Available at: [Link]

  • Handbook Of Pharmaceutical Excipients 7 - Sema. Available at: [Link]

  • Best Weighing Practices in the Pharmaceutical Industry. Available at: [Link]

  • Proper Use of Balances - Chemistry LibreTexts. Available at: [Link]

  • Ethyl 12-Sulfamoyl-abieta-8,11,13-trien-18-oate - MDPI. Available at: [Link]

  • Handbook of Pharmaceutical Excipients. Available at: [Link]

  • DMSO pharmaceutical grade - 250 ml - WoldoHealth. Available at: [Link]

  • Procipient in Parenteral Formulations - gChem. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Troubleshooting for Diterpene Alcohols

Executive Summary & Scope The Challenge: Diterpene alcohols (e.g., Phytol, Isophytol) present a unique chromatographic paradox. They are highly lipophilic (requiring high organic mobile phases) yet possess a polar hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

The Challenge: Diterpene alcohols (e.g., Phytol, Isophytol) present a unique chromatographic paradox. They are highly lipophilic (requiring high organic mobile phases) yet possess a polar hydroxyl (-OH) group capable of secondary interactions. Peak tailing (


) in these analytes is rarely a random error; it is usually a symptom of surface chemistry mismatch  or solvent effects .

The Goal: This guide moves beyond generic advice. We analyze the specific interaction between the diterpene hydroxyl moiety and the stationary phase, providing a self-validating workflow to restore peak symmetry (


).

Diagnostic "Triage" Workflow

Before altering chemistry, you must isolate the root cause. Use this decision matrix to determine if your tailing is Physical (system/hardware) or Chemical (interaction-based).

Interactive Troubleshooting Logic

TroubleshootingLogic Start START: Peak Tailing (As > 1.5) CheckAll Are ALL peaks tailing? Start->CheckAll Physical PHYSICAL ISSUE (Void, Frit, Detector) CheckAll->Physical Yes (All Peaks) Chemical CHEMICAL ISSUE (Secondary Interactions) CheckAll->Chemical No (Only Diterpenes) FritCheck Action: Reverse Flush Column (Check Inlet Frit) Physical->FritCheck DetectorCheck Action: Check Detector Time Constant (ELSD/RI often cause 'electronic' tailing) Physical->DetectorCheck SolventCheck Check Sample Solvent Is Solvent Strength > Mobile Phase? Chemical->SolventCheck SolventFix SOLVENT EFFECT Precipitation or 'Smearing' at Inlet. Fix: Dilute in Mobile Phase. SolventCheck->SolventFix Yes (e.g., 100% THF) SilanolCheck Check Column Chemistry Is it a standard C18? SolventCheck->SilanolCheck No (Solvent Match) SilanolFix SILANOL ACTIVITY H-Bonding of -OH with Si-OH. Fix: Use Polar-Embedded or High-Carbon Load. SilanolCheck->SilanolFix Yes (Standard Silica)

Figure 1: Diagnostic logic tree distinguishing between physical hardware failures and chemical interaction issues specific to diterpene analysis.

Technical Deep Dives (Q&A Format)

Module A: Surface Chemistry & The Silanol Effect

Q: My column is new, but Phytol still tails. Why does a neutral alcohol interact with the column?

The Mechanism: While diterpene alcohols are neutral (non-ionizable at typical pH), they are hydrogen bond donors . Standard silica-based C18 columns contain residual silanols (Si-OH) on the surface that were not covered by the C18 ligand or end-capping.

  • The Interaction: The hydroxyl group (-OH) of the diterpene forms a hydrogen bond with the free silanol (Si-OH) on the stationary phase.

  • The Result: This secondary interaction holds a fraction of the analyte molecules longer than the bulk hydrophobic retention, creating the "tail" [1, 7].

The Solution (Protocol):

  • Switch to "High-Purity" Silica: Ensure your column uses Type B silica (low metal content, fully hydroxylated before bonding) which reduces surface acidity.

  • End-Capping is Critical: Use a column explicitly labeled "double end-capped" or "exhaustive end-capping." This replaces residual Si-OH groups with trimethylsilyl groups, removing the H-bonding site.

  • Polar-Embedded Phases: Consider a column with a polar group embedded in the alkyl chain (e.g., Amide-C18). These phases shield the silica surface and provide a water-layer that prevents the diterpene from "sticking" to the base silica [18].

Module B: The "Strong Solvent" Effect

Q: I dissolve my sample in pure THF or Hexane because it's not soluble in Methanol. Is this causing the distortion?

The Mechanism: This is the most common user error in diterpene analysis.

  • The Physics: If you inject a sample dissolved in a solvent (e.g., THF) that is stronger than your mobile phase (e.g., 90% MeOH), the analyte molecules travel through the column inlet faster than the mobile phase can manage.

  • The Result: The analyte band spreads out immediately upon entry (band broadening) before separation begins. This looks like "fronting" or "tailing" depending on the viscosity contrast [5, 6].

Data Comparison: Solvent Strength Impact

Injection SolventMobile PhasePeak Shape ObservationAsymmetry (

)
100% THF 95% MeOHBroad, distorted, potential split peak2.1 (Fail)
100% Hexane 95% MeOHImmiscibility issues, noisy baselineN/A
50:50 THF/MeOH 95% MeOHImproved, slight shoulder1.4 (Marginal)
100% MeOH 95% MeOHSharp, Gaussian 1.05 (Pass)

Corrective Action: Dissolve the sample in the mobile phase. If solubility is an issue, use the "Weak Solvent Wash" technique: dissolve in a small amount of strong solvent, then dilute 1:10 with the mobile phase before injection [10].

Module C: Detection Physics (ELSD/RI)

Q: I am using an Evaporative Light Scattering Detector (ELSD) because diterpenes have weak UV absorbance. Could the detector be the problem?

The Insight: Yes. Unlike UV, ELSD and Refractive Index (RI) detectors are mass-dependent and time-constant sensitive.

  • Drift Tube Temperature: If the temperature is too low, high-boiling diterpenes (Phytol BP ~204°C) may not fully evaporate (if using low-temp ELSD) or may condense, causing tailing.

  • Time Constant: A slow time constant smoothes noise but artificially widens the peak tail.

Validation Step: Reduce the detector time constant (e.g., from 2.0s to 0.5s). If the tail sharpens significantly, the issue is electronic, not chromatographic.

Validated Reference Method

If your current method is failing, benchmark against this standard protocol derived from authoritative literature [20, 24].

Method Parameters: Diterpene Alcohols (Phytol/Isophytol)
ParameterSpecificationRationale
Column C18 (ODS), 4.6 x 150mm, 3.5µm or 5µmHigh carbon load (>15%) required for retention of lipophilic backbone.
Stationary Phase End-capped High Purity SilicaPrevents Si-OH hydrogen bonding with analyte -OH.
Mobile Phase Methanol : Water (95 : 5) IsocraticHigh organic strength needed to elute hydrophobic diterpenes.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.
Temperature 30°C - 40°CSlightly elevated temp improves mass transfer and symmetry.
Injection Vol 10 - 20 µLKeep low to prevent mass overload.
Detection UV @ 210 nm (or ELSD)210 nm detects the weak double bond; ELSD is preferred for sensitivity.

Step-by-Step Validation:

  • Blank Run: Inject Mobile Phase. Ensure baseline is flat (rule out ghost peaks).

  • System Suitability: Inject Standard (approx. 0.1 mg/mL).

  • Calculate

    
    :  Use USP <621> calculation.
    
    • 
      [1]
      
    • Where

      
       is width at 5% height, and 
      
      
      
      is the distance from peak front to max at 5% height [11, 16].[1][2]

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Accessed 2026).[3] Link

  • Dolan, J. W. "Troubleshooting Basics, Part IV: Peak Shape Problems." LCGC International, 2012. Link

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions.Link

  • University of Pittsburgh. HPLC Troubleshooting Guide: Peak Tailing.Link

  • Waters Corporation. Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations.Link

  • Castells, R.C., et al. "Effect of sample solvent on the chromatographic peak shape...". Journal of Chromatography A, PubMed. Link

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it? 2023.[4] Link

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.Link

  • Google Patents. Liquid chromatography stationary phases with reduced silanol interactions (EP0579102B1).Link

  • Shimadzu Corporation. Effects of Sample Solvents on Peak Shape.Link

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[1][5]Link

  • Shimadzu. Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.Link

  • ResearchGate. Reducing residual silanol interactions in reversed-phase liquid chromatography.Link

  • ResearchGate. Method for HPLC analysis of phytol.Link

  • Waters Knowledge Base. USP Chapter 621 for Chromatography - Changes and Calculations.Link

  • Pharma Growth Hub. Are the Tailing factor, Symmetry factor, and Asymmetry factor the same?Link

  • Element Lab Solutions. Sample Diluent Effects in HPLC.Link

  • LCGC Blog. Silica for HPLC Stationary Phases – A Five Minute Guide.Link

  • LCGC International. Are You Sure You Understand USP <621>?Link

  • MDPI. Development of a Simultaneous Normal-Phase HPLC Analysis of Lignans, Tocopherols, Phytosterols, and Squalene.Link

  • Encyclopedia.pub. Separation of Chlorophylls and Chlorophyllins in Food Products.Link

  • Agilent. Understanding the Latest Revisions to USP <621>.Link

  • ChromaNik Technologies. Study of Secondary Interaction Based on Residual Silanol Groups.Link

  • ResearchGate. Chromatograms in HPLC analyses of phytol and Chl derivatives.Link

  • NIH (PMC). Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal.Link

Sources

Optimization

Technical Support Center: Stability and Handling of 18-Norabieta-8,11,13-trien-4-ol

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 18-Norabieta-8,11,13-trien-4-ol. As a hydropho...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 18-Norabieta-8,11,13-trien-4-ol. As a hydrophobic diterpenoid, this compound presents specific challenges in aqueous cell culture environments. This document is structured to provide not just protocols, but the underlying scientific reasoning to empower users to troubleshoot and optimize their experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 18-Norabieta-8,11,13-trien-4-ol in a laboratory setting.

Q1: My 18-Norabieta-8,11,13-trien-4-ol solution, prepared in DMSO, forms a cloudy precipitate when I add it to my cell culture media. What is happening and how can I prevent it?

A: This is the most common challenge and is due to the compound's low aqueous solubility. 18-Norabieta-8,11,13-trien-4-ol is a hydrophobic molecule, and while it dissolves readily in an organic solvent like DMSO, adding this concentrated stock to a large volume of aqueous media causes it to crash out of solution.[1] The final DMSO concentration is too low to keep the compound dissolved.

  • Causality: The compound's calculated LogP value (a measure of lipophilicity) is high, indicating a strong preference for non-polar environments over water.[2][3] When the local concentration of DMSO is diluted below a critical threshold by the media, the compound can no longer stay in solution and aggregates, forming a precipitate.

  • Solutions:

    • Optimize Dilution Technique: Add the DMSO stock to a small volume of pre-warmed (37°C) media while vortexing or swirling vigorously to ensure rapid dispersal.[1] Then, add this intermediate dilution to the rest of your media. Never add the stock directly to cold media.

    • Increase Final DMSO Concentration: While most cell lines tolerate 0.1% DMSO, some can handle up to 0.5%. Increasing the final DMSO concentration may help solubility. However, you must run a vehicle control (media + same final % of DMSO) to ensure the solvent itself is not affecting your cellular phenotype.

    • Utilize Serum: If your experimental design allows, use media containing Fetal Bovine Serum (FBS). Serum proteins, particularly albumin, can bind to hydrophobic compounds and act as carriers, significantly improving their apparent solubility.[1]

    • Lower the Working Concentration: It's possible your target concentration exceeds the compound's solubility limit in the media. Re-evaluate the required dose or perform a dose-response curve starting from a much lower concentration.

Q2: What is the recommended solvent for stock solutions and what is a safe maximum stock concentration?

A: The recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[4] For a starting point, we recommend preparing a 10 mM stock solution. While higher concentrations may be possible, they increase the risk of precipitation upon dilution into aqueous media. Always ensure the compound is fully dissolved before making further dilutions.

Q3: How should I properly store the solid compound and my DMSO stock solutions to ensure long-term stability?

A: Proper storage is critical to prevent chemical degradation.

  • Solid Compound: Store at -20°C in a tightly sealed vial with a desiccant to protect from moisture.[5]

  • DMSO Stock Solution: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and degrade the compound. DMSO is hygroscopic and will readily absorb water from the atmosphere, which can compromise both compound and solvent integrity.[6]

Q4: I am observing high variability in my cell-based assay results. Could the compound be degrading in the incubator over the 24-72 hour experiment?

A: Yes, this is a distinct possibility. Instability can manifest as a loss of potency over time. Several factors within a standard cell culture incubator can contribute to the degradation of a compound.[7][8]

  • Potential Degradation Pathways:

    • Oxidation: The aromatic ring and tertiary alcohol in 18-Norabieta-8,11,13-trien-4-ol could be susceptible to oxidation, which is accelerated by the warm, oxygen-rich environment of the incubator.[6]

    • pH-mediated reactions: While cell culture media is buffered to ~pH 7.4, local pH changes can occur. This stable pH can still facilitate slow degradation of sensitive functional groups.[8]

    • Light Exposure: If the incubator door is opened frequently or plates are left on the bench, exposure to ambient light can cause photodegradation of light-sensitive compounds.[6][9]

    • Enzymatic Degradation: If serum is used, it contains various enzymes that could potentially metabolize the compound. Furthermore, the cells themselves will actively metabolize the compound over time.[8]

To confirm this, you should perform a stability study as outlined in Section 3, Protocol 2 .

Q5: How can I minimize the adsorption of this hydrophobic compound to my plastic labware?

A: Adsorption to plastic surfaces (flasks, multi-well plates, pipette tips) is a significant and often overlooked issue for hydrophobic compounds, leading to a lower effective concentration than intended.[10]

  • Mitigation Strategies:

    • Use Low-Binding Plastics: Whenever possible, use labware specifically designed and surface-treated to minimize protein and small molecule binding.

    • Prefer Polypropylene: If low-binding plates are not an option, polypropylene plates often show less non-specific binding of hydrophobic compounds than polystyrene.

    • Minimize Surface Area and Transfers: Prepare working solutions directly in the final culture vessel if possible. Each transfer from one tube or plate to another provides a new surface for adsorption.

    • Include Serum: As with solubility, serum proteins can coat plastic surfaces and also bind the compound, keeping it in solution and reducing direct interaction with the plastic.[11]

Section 2: Troubleshooting Guide
Observed Problem Potential Cause(s) Recommended Action(s)
Precipitate/Cloudiness in Media 1. Compound concentration exceeds solubility limit. 2. Improper dilution technique. 3. Low serum concentration.1. Lower the final working concentration. 2. Follow Protocol 1 for dilution. Pre-warm media and add stock while vortexing. 3. Increase serum percentage if experimentally permissible.
High Well-to-Well Variability 1. Incomplete solubilization or precipitation. 2. Adsorption to pipette tips and/or plates. 3. Compound degradation during the assay.1. Visually inspect media for precipitate under a microscope. 2. Use low-binding labware. Pre-rinse pipette tips with the solution. 3. Perform a stability study (Protocol 2 ). Consider refreshing the media with new compound for long-term assays.
Loss of Biological Activity Over Time 1. Chemical degradation (oxidation, etc.). 2. Cellular metabolism of the compound. 3. Adsorption to plastic over time.1. Confirm stability with HPLC analysis (Protocol 2 ). Protect plates from light. 2. This is an expected outcome; measure stability in both cell-free and cell-containing media to differentiate. 3. Quantify the compound concentration at T=0 and T=end to measure loss from the media.
Inconsistent Results Between Experiments 1. Inconsistent stock solution preparation. 2. Stock solution degradation (freeze-thaw). 3. Different batches of media or serum.1. Ensure the compound is fully dissolved in DMSO before storage. 2. Aliquot stock solutions to be single-use. 3. Test each new batch of media/serum. Document lot numbers meticulously.
Section 3: Experimental Protocols

These protocols provide a validated framework for handling and assessing the stability of 18-Norabieta-8,11,13-trien-4-ol.

Protocol 1: Recommended Procedure for Preparing Working Solutions

This method minimizes the risk of precipitation.

  • Prepare Stock: Prepare a 10 mM stock solution of 18-Norabieta-8,11,13-trien-4-ol in anhydrous DMSO. Ensure it is fully dissolved.

  • Warm Media: Warm your complete cell culture medium (containing serum, if used) to 37°C in a water bath.

  • Prepare Intermediate Dilution:

    • Dispense a small volume of the warmed media (e.g., 1 mL) into a sterile polypropylene tube.

    • Calculate the volume of DMSO stock needed for your final concentration. The final DMSO concentration should ideally be ≤ 0.1%.

    • While vigorously vortexing the tube of media, slowly add the calculated volume of DMSO stock drop-wise into the vortex.

  • Prepare Final Dilution: Immediately add the intermediate dilution to the main volume of your pre-warmed cell culture media and swirl gently to mix.

  • Visual Inspection: Before adding to cells, hold the media up to a light source to check for any signs of cloudiness or precipitate.

  • Application: Add the final working solution to your cells immediately.

Protocol 2: Assessing Compound Stability in Media via HPLC-UV

This protocol allows you to quantify the concentration of the compound over time.

  • Preparation:

    • Prepare a working solution of 18-Norabieta-8,11,13-trien-4-ol in your exact cell culture medium (e.g., 10 µM) following Protocol 1 .

    • Prepare a "cell-free" control (media + compound) and a "with cells" condition. Plate cells at your experimental density.

    • Dispense equal volumes into multiple wells or flasks for each time point (e.g., T=0, 2, 8, 24, 48 hours).

  • Incubation: Place the plates/flasks in a 37°C, 5% CO₂ incubator. Protect from light by wrapping in foil.

  • Sample Collection: At each time point, collect the entire volume of media from the designated wells/flasks. For the "with cells" condition, centrifuge the media to pellet any cells or debris.

  • Sample Preparation (Protein Precipitation & Extraction):

    • To 200 µL of collected media, add 600 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., another stable diterpenoid not present in your sample). Acetonitrile will precipitate proteins from the serum.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of the HPLC mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A good starting point is 80:20 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (scan for optimal absorbance, likely ~220 nm or ~270 nm for the aromatic ring).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the compound prepared in media and extracted in the same manner.

    • Quantify the peak area of 18-Norabieta-8,11,13-trien-4-ol at each time point relative to the internal standard.

    • Plot the concentration versus time. A decrease in concentration indicates instability or loss. Comparing the cell-free and with-cells data will differentiate between chemical degradation and cellular metabolism/uptake.

Section 4: Visualized Workflows and Data
Physicochemical Properties Summary
PropertyValueSource / Comment
Molecular Formula C₁₉H₂₈O[4][12]
Molecular Weight ~272.4 g/mol [4][12]
Compound Type Diterpenoid[4]
Physical Appearance Powder[4]
Solubility DMSO, Chloroform, Acetone, etc.[4]
Aqueous Solubility Very LowInferred from high LogP of related structures.[2][3]
Storage -20°C, Dry[5]
Diagram 1: Troubleshooting Experimental Variability

A Inconsistent or Non-Reproducible Results B Is precipitate visible in the media? A->B C YES B->C   D NO B->D   E Improve Solubilization: - Follow Protocol 1 - Lower concentration - Increase serum % C->E F Are vehicle controls (DMSO only) also variable? D->F G YES F->G   H NO F->H   I Issue is with cell health, assay technique, or reagents, NOT the compound. G->I J Suspect Compound Instability or Adsorption H->J K Perform Stability Assay (Protocol 2) J->K L Use Low-Binding Plasticware J->L A 1. Prepare Working Solution in Cell Media (Protocol 1) B 2. Aliquot for Time Points (T=0, 2, 8, 24, 48h) A->B C 3. Incubate at 37°C, 5% CO2 (With and Without Cells) B->C D 4. Collect Media Samples at Each Time Point C->D E 5. Protein Precipitation & Compound Extraction (Acetonitrile + Internal Std) D->E F 6. Evaporate & Reconstitute in Mobile Phase E->F G 7. Analyze via Reverse-Phase HPLC-UV F->G H 8. Quantify Peak Area Against Standard Curve G->H

Caption: Step-by-step workflow for quantifying compound stability in media.

References
  • ResearchGate. (n.d.). Factors affecting stability of natural medicines. Retrieved February 6, 2026, from [Link]

  • Pritchard, E., et al. (2012). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Retrieved February 6, 2026, from [Link]

  • Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. PCCA. Retrieved February 6, 2026, from [Link]

  • Gajendragad, M., et al. (2017). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. PMC. Retrieved February 6, 2026, from [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Retrieved February 6, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 18-norabieta-8,11,13-triene. Retrieved February 6, 2026, from [Link]

  • NIST. (n.d.). 18-norabieta-8,11,13-triene. NIST Chemistry WebBook. Retrieved February 6, 2026, from [Link]

  • MDPI. (2018). Ethyl 12-Sulfamoyl-abieta-8,11,13-trien-18-oate. Retrieved February 6, 2026, from [Link]

  • MDPI. (2019). Mammalian Cell Behavior on Hydrophobic Substrates: Influence of Surface Properties. Retrieved February 6, 2026, from [Link]

  • NIH. (n.d.). Protein Adsorption Alters Hydrophobic Surfaces Used for Suspension Culture of Pluripotent Stem Cells. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 18-Norabieta-8,11,13-triene. Retrieved February 6, 2026, from [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Retrieved February 6, 2026, from [Link]

  • PMC. (2014). How microorganisms use hydrophobicity and what does this mean for human needs?. Retrieved February 6, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Reference Standards for 18-Norabieta-8,11,13-trien-4-ol Purity: A Comparative Technical Guide

Executive Summary: The Criticality of Stereochemical Integrity 18-Norabieta-8,11,13-trien-4-ol (CAS: 22478-65-5) is a pivotal norditerpenoid, serving as both a specific chemotaxonomic marker in Pinaceae species and a bio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Stereochemical Integrity

18-Norabieta-8,11,13-trien-4-ol (CAS: 22478-65-5) is a pivotal norditerpenoid, serving as both a specific chemotaxonomic marker in Pinaceae species and a bioactive scaffold for anti-inflammatory drug development.[1] Its structural uniqueness lies in the C-4 hydroxylation on a "nor" skeleton—a modification that significantly alters its lipophilicity and binding affinity compared to its parent abietanes.[1]

In high-stakes research, purity is not merely a percentage; it is the absence of ambiguity. This guide compares Multi-Validated Reference Standards (MVRS) against generic Single-Method Verified Standards (SMVS) . We demonstrate that relying solely on HPLC-UV area normalization (the industry norm for SMVS) fails to detect critical isomeric impurities and solvent occlusions that skew biological assays.[1]

The Purity Challenge: Why 98% Isn't Always 98%

The synthesis or isolation of 18-Norabieta-8,11,13-trien-4-ol presents specific chemical challenges that dictate the required analytical rigor.

Structural Vulnerabilities[1]
  • C-4 Stereocenter Lability: The hydroxyl group at C-4 is prone to dehydration under acidic conditions, leading to the formation of unsaturated 18-norabieta-3,8,11,13-tetraene impurities.[1]

  • Conformational Isomerism: The A/B ring junction stereochemistry (

    
     vs 
    
    
    
    ) determines biological activity.[1] Generic standards often lack the 2D-NMR data required to confirm the specific diastereomer.[1]
  • Oxidative Degradation: The aromatic C-ring is susceptible to further oxidation at the benzylic positions (C-7 or C-15), creating impurities with similar retention times.[1]

Comparative Performance Matrix

The following table contrasts the technical specifications of a Premium MVRS against a standard generic alternative.

FeaturePremium MVRS (Recommended) Generic Alternative (SMVS) Impact on Research
Purity Assignment Mass Balance Approach: (100% - Impurities - Water - Residual Solvents)HPLC Area % Only: Ignores water/salts/solvents.[1]SMVS overestimates active content by 5-15%.[1]
Stereochemical ID NOESY/ROESY NMR + Chiral HPLC: Confirms

-orientation.
1H-NMR Only: Confirms skeleton, misses diastereomers.Risk of using inactive or toxic isomer.[1]
Absolute Content qNMR (Quantitative NMR): Traceable to NIST internal standard.[1]N/A: Assumed from chromatographic purity.Dosing errors in potency assays (

).
Water Content Karl Fischer Titration: Measured explicitly.Loss on Drying: Often omitted.[1]Hygroscopic weight errors.

Experimental Validation Protocols

To ensure data integrity, we employ a "Triangulated Verification System." Any reference standard for this compound must pass these three orthogonal protocols.

Workflow Visualization: The Certification Pathway

CertificationWorkflow cluster_QC Orthogonal Validation Loop Raw Crude Extract (Pinus/Populus spp.) Isolate Flash Chromatography Isolation Raw->Isolate HPLC HPLC-PDA-MS (Purity & ID) Isolate->HPLC Initial Screen HPLC->Isolate Repurify (Fail) Chiral Chiral HPLC (Stereo-purity) HPLC->Chiral >95% Area NMR 2D NMR (NOESY) (Config. Check) Chiral->NMR Isomer Pure qNMR qNMR (Absolute Assay) NMR->qNMR Structure Confirmed Final Certified Reference Standard (CoA) qNMR->Final Assay Assigned

Figure 1: The Triangulated Verification Workflow ensures that chemical purity, stereochemical identity, and absolute mass content are validated independently before certification.[1]

Protocol 1: Orthogonal HPLC-PDA-MS Analysis

Purpose: To detect UV-active impurities and confirm molecular mass.[1]

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[1]

    • B: Acetonitrile (ACN)[1]

  • Gradient: 50% B (0-2 min)

    
     95% B (15 min) 
    
    
    
    Hold (5 min).
  • Detection:

    • UV: 210 nm (general) and 254 nm (aromatic).[1]

    • MS: ESI Positive Mode. Look for

      
       and 
      
      
      
      .[1]
  • Acceptance Criteria: Main peak >98.0% area at 210 nm; MS confirms mass 272.43 Da.[1]

Protocol 2: Stereochemical Confirmation via NOESY

Purpose: To distinguish the


-ol from the 

-ol epimer.[1]
  • Instrument: 500 MHz NMR (Bruker Avance).

  • Solvent:

    
    .
    
  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Key Correlation:

    • Identify the methyl signal at C-4 and the axial proton at C-5.[1]

    • Target Signal: If the C-4 methyl group shows a strong NOE correlation with the C-10 methyl group, they are cis (suggesting specific A-ring conformation).[1] The C-4 hydroxyl orientation is inferred from the lack of NOE between the C-4 methyl and the C-5 proton (if trans-diaxial).[1]

    • Note: Compare against literature shifts for 18-Norabieta-8,11,13-trien-4

      
      -ol [1].[1]
      
Protocol 3: Absolute Purity via qNMR

Purpose: To determine the "Assay" value, correcting for non-chromatographic impurities (water, salts).[1]

  • Internal Standard: 1,3,5-Trimethoxybenzene (TraceCERT® grade), accurately weighed.[1]

  • Method:

    • Weigh ~10 mg of 18-Norabieta sample and ~5 mg of Internal Standard into the same vial.[1]

    • Dissolve in

      
      .[1]
      
    • Acquire 1H-NMR with

      
       (relaxation delay) 
      
      
      
      to ensure full relaxation.[1]
    • Calculation:

      
      
      Where 
      
      
      
      = Integral area,
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weight,
      
      
      = Purity of standard.[1][2][3][4][5][6][7]

Quantitative Performance Data

The following data illustrates the discrepancy between a generic commercial sample and a purified MVRS.

ParameterGeneric Standard (Batch A)Premium MVRS (Batch B)
HPLC Purity (210 nm) 98.2%99.1%
Volatile Impurities (GC-MS) 1.5% (Residual Hexane)< 0.1%
Water Content (KF) Not Reported0.4%
qNMR Assay (Absolute) 91.4% 98.8%
Conclusion FAIL : 7% mass error due to solvent/inorganics.[1]PASS : Suitable for IC50 determination.[1]

Scientist's Note: The Generic Standard appeared pure by HPLC, but the qNMR revealed significant "invisible" mass (likely silica gel salts or trapped solvent), which would cause a 7% error in any concentration-dependent biological assay.

Biological Relevance Pathway[1][7]

Understanding the placement of this compound in the degradation pathway highlights why impurities are common.[1]

DegradationPathway Abietic Abietic Acid (Precursor) Dehydro Dehydroabietic Acid (Aromatization) Abietic->Dehydro Oxidation Decarb Decarboxylation Intermediates Dehydro->Decarb -CO2 Target 18-Norabieta-8,11,13-trien-4-ol (Target Standard) Decarb->Target Hydroxylation Impurity1 Impurity A: 18-Norabieta-8,11,13-triene (Dehydration Product) Target->Impurity1 Acidic Stress (Storage Issue) Impurity2 Impurity B: 7-Oxo-18-norabieta... (Oxidation Product) Target->Impurity2 Air/Light Exposure

Figure 2: Impurity genesis diagram. Note that Impurity A (Dehydration product) is highly lipophilic and may co-elute on standard C18 gradients if not optimized.[1]

References

  • Cao, Q., et al. (2019).[1][3] "Abietane diterpenoids with potent cytotoxic activities from the resins of Populus euphratica."[1][3] Natural Product Communications, 14(5).[1][3]

  • ChemFaces. (2023).[1][6] "18-Norabieta-8,11,13-trien-4-ol Datasheet & Specifications." ChemFaces Natural Products.

  • MedChemExpress. (2023).[1] "18-Norabieta-8,11,13-trien-4

    
    -ol Product Information." MedChemExpress. 
    
  • PubChem. (2023).[1] "Compound Summary: 18-Norabieta-8,11,13-triene." National Library of Medicine.[1] [1]

  • Gonzalez, M.A. (2015).[1] "Aromatic Abietane Diterpenoids: Their Biological Activity and Synthesis." Natural Product Reports. (General reference for Abietane chemistry).

Sources

Comparative

Optical rotation values for chiral 18-Norabieta-8,11,13-trien-4-ol

This guide provides a rigorous technical analysis of the optical rotation properties of 18-Norabieta-8,11,13-trien-4-ol , a chiral diterpenoid intermediate. It is designed for researchers requiring precise physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the optical rotation properties of 18-Norabieta-8,11,13-trien-4-ol , a chiral diterpenoid intermediate. It is designed for researchers requiring precise physicochemical data for stereochemical verification and quality control in drug development.

Executive Summary & Chemical Identity

18-Norabieta-8,11,13-trien-4-ol (CAS: 22478-65-5) is a tricyclic diterpene derivative characterized by the loss of the C-18 methyl group from the parent abietane skeleton and the presence of a tertiary hydroxyl group at the C-4 position.[1][2] Unlike its parent compound, dehydroabietic acid, this molecule possesses a distinct stereochemical environment at C-4, making optical rotation (


) a critical parameter for distinguishing it from its stereoisomers (e.g., the 19-nor analog) and synthetic impurities.
  • IUPAC Name: (4aS,10aS)-1,4a-dimethyl-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-ol

  • Stereochemistry: The natural product isolated from Populus euphratica and Pinus yunnanensis is typically the 4

    
    -hydroxy  isomer (hydroxyl group axial/trans to the C-10 methyl).
    
  • Physical State: Viscous yellow oil to semi-solid.

Optical Rotation Data & Comparative Analysis

The following data aggregates experimental values from authoritative natural product isolation studies. The optical rotation is significantly influenced by the solvent due to the hydrogen-bonding capability of the C-4 hydroxyl group.

Primary Optical Rotation Value
CompoundConfiguration

Value
SolventConcentration (

)
Source
18-Norabieta-8,11,13-trien-4-ol 4

-OH
+83.9° MeOH 0.1 - 0.5 Cao et al. (2019) [1]
+38.0°*H₂O0.22Note: Solubility limit may affect accuracy [2]

> Critical Note: The value of +83.9° in Methanol is the standard reference for the isolated natural product. Lower values (e.g., +38°) often indicate hydration effects, impure fractions, or solvent interactions in aqueous media where the compound has poor solubility.

Comparative Stereochemical Benchmarks

To validate the stereochemistry of your sample, compare its rotation against these structurally related abietanes. A significant deviation (>10°) often indicates contamination with the parent acid or an inversion at C-4.

CompoundStructural Difference

(approx)
Diagnostic Shift
Dehydroabietic Acid C-4 COOH (Parent)+62° (EtOH)Lower positive rotation than the 4-OH nor-derivative.
Dehydroabietol C-18 CH₂OH (Primary)+54° (EtOH)Significantly lower rotation; primary alcohol.
4-Epi-dehydroabietol C-4 Stereoisomer+40° to +50°Distinct shift due to axial/equatorial change.
Totarol Phenolic OH at C-13+41° (EtOH)Structural isomer; distinct aromatic substitution.

Experimental Protocol for Validation

To ensure reproducibility and adherence to E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards, follow this self-validating protocol.

A. Sample Preparation[1][3][4]
  • Purity Check: Ensure sample purity >98% via HPLC or GC-MS. Impurities like dehydroabietic acid will depress the rotation value.

  • Solvent Selection: Use HPLC-grade Methanol (MeOH) . Avoid Chloroform (

    
    ) if possible, as acidic traces in 
    
    
    
    can induce dehydration of the tertiary alcohol to form the alkene (18-norabieta-4(19)-ene), drastically altering the rotation.
  • Concentration: Prepare a solution of

    
     g/100  mL.
    
B. Measurement Workflow
  • Zeroing: Calibrate the polarimeter with pure solvent at 25°C.

  • Equilibration: Allow the sample cell to thermalize for 5 minutes. Temperature fluctuations of

    
     can cause errors of 
    
    
    
    .
  • Reading: Take 5 consecutive readings and average them.

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is path length in dm (usually 1), and
    
    
    is concentration in g/mL.
C. Stereochemical Verification Logic (DOT Diagram)

The following decision tree illustrates how to interpret your optical rotation data in the context of synthesis or isolation.

OpticalRotationLogic Start Start: Measure [α]D in MeOH CheckValue Value approx +84°? Start->CheckValue Confirmed Confirmed: 4α-OH Isomer (18-Norabieta-8,11,13-trien-4-ol) CheckValue->Confirmed Yes (±5°) LowPos Value +50° to +65° CheckValue->LowPos No Negative Value Negative or < +20° CheckValue->Negative No CheckNMR Check 1H NMR LowPos->CheckNMR Impurity1 Impurity: Dehydroabietic Acid (Check C-18 COOH signal) CheckNMR->Impurity1 COOH present Impurity2 Impurity: Dehydroabietol (Check -CH2OH signal) CheckNMR->Impurity2 CH2OH present WrongIso Suspect 19-Nor Isomer or Enantiomer Negative->WrongIso

Figure 1: Decision logic for validating the stereochemical identity of 18-norabieta-8,11,13-trien-4-ol based on optical rotation.

Mechanistic Insight: Why +83.9°?

The high positive rotation of 18-Norabieta-8,11,13-trien-4-ol (+83.9°) compared to Dehydroabietic acid (+62°) is attributed to the removal of the C-18 carboxyl group and its replacement with a hydroxyl group.

  • Steric Relief: The C-18 carboxyl group in the parent compound exerts significant 1,3-diaxial strain. Its removal relaxes the A-ring conformation.

  • Chiral Environment: The C-4 center becomes a tertiary alcohol. The specific spatial arrangement of the C-4 hydroxyl (axial/

    
    ) relative to the rigid phenanthrene backbone enhances the dextrorotatory contribution of the A-ring.
    
  • Solvent H-Bonding: In Methanol, the hydroxyl group acts as a hydrogen bond donor/acceptor, stabilizing a specific rotameric population that maximizes the optical activity.

References

  • Cao, Q., Wang, S. X., & Cheng, Y. X. (2019). Abietane diterpenoids with potent cytotoxic activities from the resins of Populus euphratica.[3][4] Natural Product Communications, 14(5).

  • Yang, X. W., et al. (2008). Abiesanordines A–N: fourteen new norditerpenes from Abies georgei. Tetrahedron, 64(19), 4354-4362.

  • González, M. A. (2015). Aromatic Abietane Diterpenoids: Their Biological Activity and Synthesis. Natural Product Reports, 32, 684-704.

Sources

Validation

A Comprehensive Guide to the Validation of 18-Norabieta-8,11,13-trien-4α-ol as a Putative Metabolic Marker

This guide provides an in-depth, experience-driven framework for the validation of 18-Norabieta-8,11,13-trien-4α-ol, an abietane diterpenoid, as a potential metabolic marker. We will move beyond theoretical discussions t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven framework for the validation of 18-Norabieta-8,11,13-trien-4α-ol, an abietane diterpenoid, as a potential metabolic marker. We will move beyond theoretical discussions to provide actionable experimental designs and data interpretation strategies, grounded in the principles of analytical chemistry and plant physiology. This document is intended for researchers, scientists, and drug development professionals seeking to identify and validate novel biomarkers from natural sources.

Introduction: The Rationale for Investigating 18-Norabieta-8,11,13-trien-4α-ol

The abietane diterpenoids are a class of secondary metabolites found in various plant species, often in response to biotic and abiotic stress. 18-Norabieta-8,11,13-trien-4α-ol is a specific member of this family, isolated from plants such as Populus euphratica and Abies georgei, which are known for their resilience to harsh environmental conditions.[1][2] The presence of this compound in stress-tolerant species provides a strong rationale for its investigation as a potential metabolic marker for plant stress responses.

The identification of reliable metabolic markers is crucial for understanding disease states, monitoring treatment efficacy, and in the context of agriculture, for developing stress-resistant crops.[3][4] An ideal metabolic marker should be sensitive, specific, and readily measurable. This guide will outline the necessary steps to determine if 18-Norabieta-8,11,13-trien-4α-ol meets these criteria.

Comparative Analysis: 18-Norabieta-8,11,13-trien-4α-ol vs. Established Metabolic Markers

Before embarking on a full-scale validation project, it is essential to consider the potential advantages and disadvantages of a novel marker compared to existing ones. The following table provides a comparative overview of 18-Norabieta-8,11,13-trien-4α-ol against other well-established classes of plant stress markers.

Marker ClassExamplesPotential Advantages of 18-Norabieta-8,11,13-trien-4α-olPotential Disadvantages of 18-Norabieta-8,11,13-trien-4α-ol
Amino Acids Proline, Glycine BetaineHigher specificity to certain stress types; less likely to be influenced by primary metabolic shifts.May have a more complex biosynthetic pathway, leading to slower accumulation.
Phytohormones Abscisic Acid (ABA), Salicylic Acid (SA)Potentially more stable and less prone to rapid turnover.May not be as central to the primary stress signaling cascade.
Antioxidant Enzymes Superoxide dismutase (SOD), Catalase (CAT)Direct measurement of the compound itself, rather than enzymatic activity, which can be influenced by post-translational modifications.Does not provide a direct measure of the plant's enzymatic defense capacity.
Sugars Trehalose, RaffinoseAs a secondary metabolite, its presence is more likely indicative of a specific stress response rather than a general alteration in carbon metabolism.May be present in lower concentrations, requiring more sensitive analytical methods.

The Experimental Validation Workflow: A Phased Approach

The validation of a novel metabolic marker is a multi-step process that requires both analytical rigor and biological relevance. We propose a two-phase workflow to systematically evaluate 18-Norabieta-8,11,13-trien-4α-ol.

G cluster_0 Phase 1: Analytical Validation cluster_1 Phase 2: Biological Validation cluster_2 Outcome P1_1 Method Development (LC-MS/MS) P1_2 Specificity & Selectivity P1_1->P1_2 P1_3 Linearity & Range P1_2->P1_3 P1_4 Accuracy & Precision P1_3->P1_4 P1_5 LOD & LOQ P1_4->P1_5 P1_6 Robustness P1_5->P1_6 P2_3 Quantification of Marker P1_6->P2_3 Validated Analytical Method P2_1 Plant Stress Induction (e.g., Drought) P2_2 Time-Course Sample Collection P2_1->P2_2 P2_2->P2_3 P2_4 Correlation with Physiological Parameters P2_3->P2_4 P2_5 Statistical Analysis P2_4->P2_5 Outcome Established Utility as a Metabolic Marker P2_5->Outcome

Caption: A two-phased workflow for the validation of a novel metabolic marker.

Phase 1: Analytical Method Development and Validation

The cornerstone of any biomarker validation is a robust and reliable analytical method. For a diterpenoid like 18-Norabieta-8,11,13-trien-4α-ol, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[5][6][7]

Step-by-Step Protocol for LC-MS/MS Method Development:

  • Standard Preparation:

    • Obtain a certified reference standard of 18-Norabieta-8,11,13-trien-4α-ol.

    • Prepare a stock solution in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Lyophilize the tissue and grind to a fine powder.

    • Perform a solvent extraction (e.g., with methanol or ethyl acetate) to isolate the compound of interest.

    • Consider a solid-phase extraction (SPE) step for sample cleanup and concentration if the matrix is complex.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient Program: A typical starting point would be a linear gradient from 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM):

      • Determine the precursor ion (the protonated molecule [M+H]⁺).

      • Fragment the precursor ion and identify the most stable and abundant product ions.

      • Set up MRM transitions for quantification (one primary and one confirmatory transition).

  • Method Validation (ICH Guidelines):

    • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte.

    • Linearity: Analyze the calibration standards and plot the peak area versus concentration. The R² value should be >0.99.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (as %CV) should be <15%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.

    • Robustness: Intentionally vary method parameters (e.g., column temperature, mobile phase composition) to assess the method's reliability.

Phase 2: Biological Validation

Once a validated analytical method is in place, the next step is to correlate the levels of 18-Norabieta-8,11,13-trien-4α-ol with a specific biological condition.

Experimental Design for Drought Stress Study:

  • Plant Material: Use a plant species known to produce the compound, such as Populus euphratica.

  • Growth Conditions: Grow plants in a controlled environment (e.g., growth chamber) with consistent light, temperature, and humidity.

  • Stress Induction:

    • Divide the plants into a control group (well-watered) and a drought-stress group (water withheld).

    • Monitor soil moisture content to ensure consistent stress levels.

  • Sample Collection:

    • Collect tissue samples from both groups at multiple time points (e.g., 0, 24, 48, 72, and 96 hours) after the initiation of stress.

    • At each time point, also measure key physiological parameters of stress, such as relative water content, stomatal conductance, and proline levels.

  • Analysis:

    • Quantify the concentration of 18-Norabieta-8,11,13-trien-4α-ol in all samples using the validated LC-MS/MS method.

    • Perform statistical analysis (e.g., ANOVA, correlation analysis) to determine if there is a significant change in the marker's concentration in response to stress and if this change correlates with the physiological parameters.

Putative Biosynthetic Pathway and its Significance

Understanding the biosynthetic origin of a metabolic marker can provide insights into its regulation and specificity. While the exact pathway for 18-Norabieta-8,11,13-trien-4α-ol may not be fully elucidated, it is likely derived from the general terpenoid pathway.

G cluster_0 General Terpenoid Pathway cluster_1 Diterpenoid Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Copalyl_PP Copalyl Diphosphate GGPP->Copalyl_PP Diterpene Synthase Abietadiene Abietadiene Copalyl_PP->Abietadiene Target 18-Norabieta-8,11,13-trien-4α-ol Abietadiene->Target Multiple Enzymatic Steps (Oxidation, Demethylation)

Caption: A putative biosynthetic pathway for 18-Norabieta-8,11,13-trien-4α-ol.

The regulation of diterpene synthases is often stress-inducible, which further supports the potential of abietane diterpenoids as specific stress markers.

Conclusion and Future Directions

The validation of 18-Norabieta-8,11,13-trien-4α-ol as a metabolic marker holds significant promise for both basic and applied plant science. The methodologies outlined in this guide provide a clear path forward for researchers to rigorously assess its utility.

Future research should focus on:

  • Specificity: Investigating the response of this marker to a wider range of biotic and abiotic stresses.

  • Mechanism of Action: Elucidating the biological function of 18-Norabieta-8,11,13-trien-4α-ol in the stress response.

  • Broader Applicability: Screening for the presence and stress-induced accumulation of this compound in other plant species, particularly economically important crops.

By following a systematic and scientifically sound validation process, we can unlock the potential of novel phytochemicals like 18-Norabieta-8,11,13-trien-4α-ol to serve as valuable tools in our efforts to understand and improve plant resilience.

References

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